CPI-1205
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPODOLXTMDHLLC-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621862-70-1 | |
| Record name | CPI-1205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CPI-1205 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIRAMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of CPI-1205 in B-cell Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1205 is an orally bioavailable, small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In various hematological malignancies, including B-cell lymphomas, dysregulation of EZH2 activity is a key driver of oncogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in B-cell lymphoma, detailing its molecular interactions, cellular effects, and the preclinical and clinical evidence supporting its therapeutic potential.
Core Mechanism of Action: EZH2 Inhibition
The primary mechanism of action of this compound is the selective, S-adenosyl-methionine (SAM)-competitive inhibition of EZH2.[2] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[3][4] By binding to the SAM pocket of EZH2, this compound prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels.[1] This, in turn, results in the de-repression of PRC2 target genes, many of which are tumor suppressors involved in cell cycle control and differentiation.[3][5]
Signaling Pathway of this compound Action
Caption: this compound inhibits the PRC2 complex, leading to de-repression of tumor suppressor genes.
Quantitative Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of this compound in B-cell lymphoma models. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| EZH2 (wild-type) Biochemical IC50 | 2.0 nM | [6] |
| EZH1 Biochemical IC50 | 52 nM | [6] |
| Cellular H3K27me3 Reduction EC50 | 2.5 nM (in KARPAS-422 cells) | N/A |
| Cell Proliferation GI50 | 53 nM (in KARPAS-422 cells) | N/A |
Table 1: In Vitro Potency of this compound. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values demonstrate the potent inhibition of EZH2 and its downstream effects. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.
Downstream Cellular Effects
Inhibition of EZH2 by this compound triggers a cascade of downstream events that collectively contribute to its anti-lymphoma activity.
Cell Cycle Arrest
A key consequence of EZH2 inhibition is the de-repression of cell cycle checkpoint regulators.[3] Studies with EZH2 inhibitors have shown that the re-expression of tumor suppressor genes, such as CDKN1A (encoding p21), leads to cell cycle arrest, primarily at the G1/S or G2/M phase.[3][5] This halt in proliferation is a critical component of the anti-tumor effect.
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis in B-cell lymphoma cell lines.[3][6] This programmed cell death is mediated, in part, by the upregulation of pro-apoptotic proteins. The mechanism can involve a p53-dependent pathway, where DNA damage signals, in the absence of EZH2-mediated repression, lead to the activation of apoptotic cascades.[7][8] Evidence suggests that inhibition of EZH2 can lead to the cleavage of caspase-3, a key executioner of apoptosis.[3]
Clinical Trial Data
A Phase 1, first-in-human, open-label, dose-escalation and expansion study (NCT02395601) evaluated the safety and preliminary efficacy of this compound in patients with progressive B-cell lymphomas.[2][9]
| Parameter | Data | Reference |
| Number of Patients Treated | 32 | [2] |
| Tumor Types | B-cell lymphomas | [2] |
| Best Overall Response | ||
| Complete Response (CR) | 1 | [2] |
| Stable Disease (SD) | 5 | [2] |
| Safety Profile | Generally well-tolerated with manageable adverse effects. | [2] |
Table 2: Preliminary Clinical Efficacy of this compound in B-cell Lymphoma. Data from the Phase 1 trial demonstrated early signs of anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of EZH2 inhibitors. Below are representative protocols for key experiments.
EZH2 Histone Methyltransferase (HMT) Assay
This biochemical assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.
Principle: The assay measures the transfer of a tritiated methyl group from [³H]-S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the PRC2 complex.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl₂. Add the PRC2 enzyme complex, the histone H3 peptide substrate, and varying concentrations of this compound or vehicle control (DMSO).
-
Reaction Initiation: Initiate the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Detection: Transfer the reaction mixture to a filter plate to capture the methylated histone peptide. Wash the plate to remove unincorporated [³H]-SAM. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cellular H3K27me3 Western Blot Assay
This assay measures the level of global H3K27 trimethylation within cells following treatment with an EZH2 inhibitor.
Principle: Western blotting is used to detect and quantify the levels of H3K27me3 relative to total histone H3.
Protocol:
-
Cell Culture and Treatment: Seed B-cell lymphoma cells (e.g., KARPAS-422) and treat with a dose-range of this compound or DMSO for 72-96 hours.
-
Histone Extraction: Harvest the cells and perform acid extraction of histones from the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K27me3. Subsequently, incubate with a secondary HRP-conjugated antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
-
Densitometry: Quantify the band intensities to determine the relative reduction in H3K27me3.
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical and clinical development of an EZH2 inhibitor.
Conclusion
This compound represents a targeted therapeutic approach for B-cell lymphomas driven by aberrant EZH2 activity. Its mechanism of action, centered on the inhibition of EZH2 methyltransferase activity, leads to the reactivation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. Preclinical data have established its potency and selectivity, and early clinical findings suggest a manageable safety profile with signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition re-sensitizes multidrug resistant B-cell lymphomas to etoposide mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Phase I Study of this compound, a Small Molecule Inhibitor of EZH2, in Patients with B-Cell Lymphomas | Dana-Farber Cancer Institute [dana-farber.org]
CPI-1205: A Technical Guide to a Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CPI-1205, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document details the mechanism of action, selectivity, and preclinical and clinical data associated with this compound, offering valuable insights for researchers in oncology and drug development.
Core Concepts: Mechanism of Action and Selectivity
This compound is an orally bioavailable, indole-based small molecule that functions as a reversible and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] This methylation event leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes. In various cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and promoting tumorigenesis.[2][3]
By competitively binding to the SAM pocket of EZH2, this compound blocks its methyltransferase activity, leading to a global reduction in H3K27me3 levels.[1] This, in turn, reactivates the expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.[1] this compound has demonstrated activity against both wild-type and mutated forms of EZH2.[2]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| EZH2 (Wild-Type) | Biochemical | 2 | [4] |
| EZH1 | Biochemical | 52 | [4] |
| H3K27me3 Reduction (HeLa cells) | Cellular | 32 (EC50) | [4] |
Table 1: Biochemical and Cellular Activity of this compound.
Preclinical and Clinical Evaluation
This compound has undergone preclinical evaluation in various cancer models and has been investigated in clinical trials.
Preclinical Studies
In preclinical studies, this compound has demonstrated anti-proliferative effects in both lymphoma and prostate cancer cell models.[5] In a xenograft model of EZH2 mutant diffuse large B-cell lymphoma (DLBCL) using KARPAS-422 cells, treatment with this compound resulted in significant tumor growth inhibition.[1] This anti-tumor activity was accompanied by a dose-dependent reduction in H3K27me3 levels within the tumor tissue, confirming target engagement in vivo.[1]
Clinical Studies
The most prominent clinical investigation of this compound was the Phase 1b/2 ProSTAR study (NCT03480646).[2][6] This multicenter, open-label study evaluated this compound in combination with either enzalutamide (B1683756) or abiraterone/prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on a prior novel androgen receptor signaling inhibitor.[2][7] The Phase 1b portion of the study aimed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the combination therapies.[2] While the combination was found to be well-tolerated with a manageable safety profile, the Phase 2 portion of the study was discontinued (B1498344) due to a lack of efficacy.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of this compound in a cell-free system.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 (1-25) peptide substrate
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Triton X-100, 100 mM NaCl)
-
SAM (unlabeled)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the PRC2 complex and histone H3 peptide substrate to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding a high concentration of unlabeled SAM.
-
Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.
-
Wash the filter plate multiple times to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 6-7 days), as the effects of EZH2 inhibitors on cell proliferation can be delayed.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for H3K27me3
This assay measures the levels of global H3K27 trimethylation in cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein amounts and prepare lysates with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the H3K27me3 levels relative to the total Histone H3 loading control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., KARPAS-422)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 160 mg/kg, twice daily) or vehicle control to the respective groups via oral gavage.
-
Monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3) and histological examination.
-
Analyze the tumor growth inhibition data to assess the efficacy of this compound.
Visualizations
EZH2 Signaling Pathway
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (this compound), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. medium.com [medium.com]
The Role of CPI-1205 in Histone H3K27 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CPI-1205 (Lirametostat), a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling therapeutic target. This document details the mechanism of action of this compound, summarizes its preclinical and clinical data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to EZH2 and H3K27 Methylation
Histone modifications are fundamental to the regulation of gene expression. The methylation of histone H3 at lysine 27 (H3K27) is a critical repressive mark that leads to chromatin compaction and transcriptional silencing.[1] This methylation is primarily catalyzed by the enzymatic activity of EZH2, the core catalytic component of the PRC2 complex.[2][3] The PRC2 complex, which also includes core subunits SUZ12, EED, and RBBP4/7, plays a crucial role in normal development, stem cell pluripotency, and cell fate decisions.[4][5]
In numerous cancers, including B-cell lymphomas and various solid tumors, EZH2 is overexpressed or harbors gain-of-function mutations.[6][7] This aberrant EZH2 activity leads to increased levels of H3K27 trimethylation (H3K27me3), resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1][8] Therefore, inhibiting EZH2 presents a promising therapeutic strategy to reactivate silenced tumor suppressor genes and halt cancer progression.[9]
This compound: A Potent and Selective EZH2 Inhibitor
This compound is an orally bioavailable small molecule that acts as a selective inhibitor of EZH2.[10][11] It functions by competing with the S-adenosyl-L-methionine (SAM) cofactor for binding to the SET domain of EZH2, thereby preventing the transfer of a methyl group to H3K27.[7][12] This inhibition is effective against both wild-type and mutated forms of EZH2.[11][13] By blocking EZH2's catalytic activity, this compound leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of PRC2-target genes.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.
| Parameter | Value | Assay Type | Notes |
| Biochemical IC50 (EZH2) | 2 nM | Enzymatic Assay | Half-maximal inhibitory concentration against purified EZH2 enzyme.[10][14][15] |
| Biochemical IC50 (EZH1) | 52 nM | Enzymatic Assay | Demonstrates selectivity for EZH2 over the closely related EZH1.[10][13] |
| Cellular EC50 (H3K27me3 reduction) | 32 nM | Cell-Based Assay | Effective concentration to reduce H3K27me3 levels by 50% in cells.[13][14] |
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species | Notes |
| Oral Bioavailability (F%) | 44.6% | Rat | Percentage of the orally administered dose that reaches systemic circulation.[10] |
| Oral Bioavailability (F%) | 46.2% | Dog | [10] |
| Clearance (L/h/kg) | 3.19 | Rat | Rate of drug removal from the body.[10] |
| Clearance (L/h/kg) | 1.41 | Dog | [10] |
Table 2: Pharmacokinetic Properties of this compound
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway and Mechanism of this compound Inhibition
The following diagram illustrates the canonical PRC2 signaling pathway and the point of intervention for this compound.
Experimental Workflow for EZH2 Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of an EZH2 inhibitor like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other EZH2 inhibitors.
Biochemical EZH2 Enzymatic Assay (Radiometric)
This assay measures the enzymatic activity of the PRC2 complex by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RBBP4, and AEBP2)
-
Biotinylated Histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 500 µM SAH in Assay Buffer
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the PRC2 complex and the histone H3 peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated histone H3 peptide.
-
Wash the filter plate multiple times with wash buffer to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell-Based H3K27me3 Western Blot Assay
This assay quantifies the levels of global H3K27me3 in cells following treatment with an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., Karpas-422, a B-cell lymphoma line)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72-96 hours.
-
Harvest the cells and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 15% gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal to determine the dose-dependent reduction in H3K27me3.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of EZH2 inhibition on cell proliferation and viability by measuring the intracellular ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Replenish the medium with fresh inhibitor every 3-4 days.
-
On the day of analysis, equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for cell growth inhibition.
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., CB-17 SCID)
-
Cancer cell line for implantation (e.g., Karpas-422)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 160 mg/kg, twice daily) to the treatment group.[14] Administer the vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., H3K27me3 levels by Western blot or immunohistochemistry).
-
Compare the tumor growth inhibition in the this compound-treated group to the vehicle-treated group to assess anti-tumor efficacy.
Clinical Development and Future Directions
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of various hematological malignancies and solid tumors, including B-cell lymphomas and metastatic castration-resistant prostate cancer (mCRPC).[16][17][18] These studies have explored its safety, tolerability, pharmacokinetic and pharmacodynamic profiles, and preliminary efficacy, both as a monotherapy and in combination with other anti-cancer agents.[16][17]
The development of EZH2 inhibitors like this compound represents a significant advancement in epigenetic therapy for cancer. Future research will likely focus on identifying predictive biomarkers of response, exploring novel combination strategies to overcome resistance, and expanding the therapeutic application of EZH2 inhibitors to a broader range of malignancies.
Conclusion
This compound is a potent and selective EZH2 inhibitor that effectively reduces H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working on EZH2-targeted therapies. The continued investigation of this compound and other EZH2 inhibitors holds significant promise for the future of cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OUH - Protocols [ous-research.no]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 18. news-medical.net [news-medical.net]
Investigating the Antineoplastic Activity of CPI-1205: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1205, also known as lirametostat, is a potent and selective, orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This methylation event leads to transcriptional repression of target genes. In various malignancies, including B-cell lymphomas and castration-resistant prostate cancer, EZH2 is often overexpressed or harbors activating mutations, leading to aberrant gene silencing and promoting cancer cell proliferation and survival. This compound is designed to reverse this pathological gene silencing and restore normal cellular processes. This technical guide provides an in-depth overview of the preclinical and clinical antineoplastic activity of this compound, its mechanism of action, and the experimental methodologies used in its investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data on the activity of this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (EZH2) | 2 nM | Biochemical Assay | [1] |
| IC50 (EZH1) | 52 nM | Biochemical Assay | [1] |
| EC50 (H3K27me3 reduction) | 32 nM | HeLa Cells | |
| In Vivo Efficacy | Tumor regression | KARPAS-422 B-cell lymphoma xenograft mouse model (160 mg/kg, oral, twice daily) |
Table 2: Clinical Trial Data for this compound
| Trial Identifier | Cancer Type | Phase | Key Findings | Reference |
| NCT02395601 | B-cell Lymphoma | 1 | Out of 32 patients treated, 1 achieved a complete response (CR) and 5 achieved stable disease (SD). The half-life of this compound was approximately 3 hours, and it was generally well-tolerated with most adverse events being grade 2 or lower. | [2] |
| ProSTAR (NCT03480646) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 1b/2 | The study evaluated this compound in combination with enzalutamide (B1683756) or abiraterone/prednisone. Dosing cohorts included this compound 800 mg TID or 400 mg BID with cobicistat. One dose-limiting toxicity (asymptomatic reversible ALT increase, Grade 4) was reported. Common drug-related adverse events (≥10%) were low-grade diarrhea, fatigue, and nausea. Evidence of clinical activity, including PSA reductions and RECIST responses, was observed. | [3][4][5] |
Mechanism of Action and Signaling Pathway
This compound exerts its antineoplastic effects by competitively inhibiting the S-adenosyl-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes.
In Diffuse Large B-cell Lymphoma (DLBCL), EZH2 is known to repress genes that control cell cycle checkpoints and B-cell differentiation.[6][7] By inhibiting EZH2, this compound can lead to the upregulation of these genes, resulting in cell cycle arrest and promoting differentiation away from a proliferative state.
In castration-resistant prostate cancer (CRPC), EZH2 has been shown to act as a coactivator of the androgen receptor (AR), a key driver of prostate cancer progression.[8][9] EZH2 can also regulate genes involved in DNA repair, contributing to treatment resistance.[8] Inhibition of EZH2 by this compound may therefore disrupt AR signaling and sensitize cancer cells to other therapies.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound are provided below.
Cell Viability Assay (Representative Protocol)
This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., KARPAS-422) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blotting for H3K27me3 (Representative Protocol)
This protocol outlines the steps for assessing the levels of H3K27me3 in cells treated with this compound.
-
Cell Lysis and Histone Extraction:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 15-20 µg of histone extract by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
KARPAS-422 Xenograft Mouse Model (Representative Protocol)
This protocol provides a general framework for an in vivo study using a xenograft model of B-cell lymphoma.[10][11]
-
Cell Implantation:
-
Harvest KARPAS-422 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 160 mg/kg) orally, twice daily. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3).
-
Experimental and Logical Workflows
The investigation of this compound follows a logical progression from preclinical characterization to clinical evaluation.
Caption: Drug development workflow for this compound.
Conclusion
This compound is a promising antineoplastic agent that targets the epigenetic regulator EZH2. Preclinical studies have demonstrated its high potency and selectivity, leading to tumor regression in animal models of B-cell lymphoma. Early-stage clinical trials have shown evidence of clinical activity and a manageable safety profile in patients with B-cell lymphomas and metastatic castration-resistant prostate cancer. The ongoing and future clinical evaluation of this compound, both as a monotherapy and in combination with other agents, will be crucial in defining its role in the treatment of various cancers. The detailed experimental protocols and workflows provided in this guide are intended to support further research and development in this area.
References
- 1. Frontiers | Increased AR expression in castration-resistant prostate cancer rapidly induces AR signaling reprogramming with the collaboration of EZH2 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. EZH2 oncogenic activity in castration-resistant prostate cancer cells is Polycomb-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
CPI-1205 for Metastatic Castration-Resistant Prostate Cancer: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPI-1205 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In the context of metastatic castration-resistant prostate cancer (mCRPC), EZH2 has emerged as a compelling therapeutic target due to its dual role in promoting tumor progression. EZH2 not only acts canonically to repress tumor suppressor genes but also functions non-canonically as a co-activator of the androgen receptor (AR), a key driver of prostate cancer growth.[3][4][5][6][7][8] This dual mechanism provided a strong rationale for the clinical development of this compound in mCRPC, particularly in combination with anti-androgen therapies.
The ProSTAR (NCT03480646) clinical trial, a Phase Ib/II study, was initiated to evaluate the safety and efficacy of this compound in combination with enzalutamide (B1683756) or abiraterone (B193195)/prednisone (B1679067) in patients with mCRPC.[9][10] While preclinical data demonstrated synergistic anti-tumor activity, the ProSTAR trial was ultimately discontinued (B1498344) in 2020 due to a lack of sufficient clinical efficacy. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, preclinical evidence, and a detailed summary of the ProSTAR clinical trial design and outcomes.
Introduction: The Rationale for Targeting EZH2 in mCRPC
Metastatic castration-resistant prostate cancer remains a significant clinical challenge, with resistance to androgen deprivation therapy (ADT) and second-generation anti-androgen agents being a major hurdle. Epigenetic dysregulation is increasingly recognized as a key driver of therapeutic resistance and disease progression. EZH2, a histone methyltransferase, is frequently overexpressed in advanced prostate cancer and its elevated expression is associated with poor prognosis.[2][11]
The therapeutic rationale for targeting EZH2 in mCRPC is twofold:
-
Canonical PRC2-dependent pathway: As the catalytic core of the PRC2 complex, EZH2 mediates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. This leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.
-
Non-canonical PRC2-independent pathway: In prostate cancer, EZH2 can also function independently of the PRC2 complex as a transcriptional co-activator for the androgen receptor. This non-canonical activity enhances AR signaling, even in the castrate setting, contributing to resistance to anti-androgen therapies.[3][4][6][8]
This compound was developed as a potent and selective inhibitor of EZH2's methyltransferase activity, with the aim of simultaneously reactivating tumor suppressor genes and attenuating AR signaling, thereby overcoming therapeutic resistance.[1][2]
Mechanism of Action of this compound
This compound is an orally bioavailable, cofactor-competitive inhibitor of EZH2.[2] It binds to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to its histone and non-histone substrates. By inhibiting the catalytic activity of EZH2, this compound is designed to reverse the epigenetic silencing of tumor suppressor genes and disrupt the non-canonical co-activation of the androgen receptor.
Preclinical Studies
In Vitro Studies
Preclinical studies in prostate cancer cell lines demonstrated that this compound exhibited potent anti-proliferative effects.[2][11] Furthermore, these studies revealed a synergistic effect when this compound was combined with anti-androgen agents like enzalutamide. This synergy is attributed to the dual inhibition of both the canonical and non-canonical functions of EZH2.
In Vivo Models
In vivo studies utilizing prostate cancer xenograft models in mice showed that this compound, both as a single agent and in combination with AR signaling inhibitors, could significantly inhibit tumor growth.[3] These preclinical findings provided the foundational evidence to proceed with clinical trials in mCRPC patients.
Experimental Protocols (Representative)
While specific, detailed protocols from the preclinical studies of this compound are proprietary and not publicly available, the following represents a standard methodology for the types of experiments conducted.
Cell Proliferation Assays:
-
Cell Lines: Human prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound, enzalutamide, or a combination of both.
-
Analysis: Cell viability is assessed at various time points (e.g., 24, 48, 72 hours) using assays such as MTT or CellTiter-Glo.
-
Endpoint: Determination of IC50 values and assessment of synergy using methods like the Chou-Talalay combination index.
Western Blot Analysis:
-
Purpose: To assess the levels of key proteins in the signaling pathways.
-
Procedure: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against EZH2, AR, PSA, H3K27me3, and a loading control (e.g., GAPDH).
Chromatin Immunoprecipitation (ChIP) Assays:
-
Purpose: To investigate the binding of EZH2 and AR to the chromatin of target genes.
-
Procedure: Cells are treated with this compound, and chromatin is cross-linked. The chromatin is then sheared and immunoprecipitated with antibodies against EZH2 or AR. The precipitated DNA is then analyzed by qPCR or sequencing (ChIP-seq) to identify the genomic regions where these proteins are bound.
Xenograft Tumor Models:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human prostate cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized to receive vehicle control, this compound, enzalutamide, or the combination, administered orally.
-
Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised for histological and molecular analysis.
The ProSTAR Clinical Trial (NCT03480646)
The ProSTAR trial was a multicenter, open-label, Phase Ib/II study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with either enzalutamide or abiraterone/prednisone in patients with mCRPC who had progressed on a prior novel anti-androgen therapy.[9][10]
Study Design and Objectives
The Phase Ib portion of the study was a dose-escalation phase to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound in combination with standard doses of enzalutamide or abiraterone/prednisone.[2][11] The Phase II portion was intended to be a randomized study to further evaluate the efficacy of the combination therapy.
Primary Objectives (Phase Ib):
-
To determine the MTD and RP2D of this compound in combination with enzalutamide or abiraterone/prednisone.
-
To assess the safety and tolerability of the combination therapies.
Secondary Objectives (Phase Ib):
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in combination.
-
To evaluate the preliminary anti-tumor activity of the combination therapies, including PSA response, circulating tumor cell (CTC) counts, and objective response rate (ORR) by RECIST criteria.[11]
Patient Population
Key inclusion criteria for the ProSTAR trial included:
-
Histologically confirmed adenocarcinoma of the prostate with metastatic disease.
-
Progressive mCRPC despite ongoing androgen deprivation therapy.
-
Prior treatment with at least one second-generation androgen inhibitor (e.g., abiraterone or enzalutamide).[10]
-
ECOG performance status of 0-1.
Treatment Regimens
In the Phase Ib dose-escalation cohorts, patients received oral this compound at various doses, either twice or three times daily, in combination with the standard oral dose of either enzalutamide (160 mg once daily) or abiraterone (1000 mg once daily) with prednisone (5 mg twice daily).[2][11] Some cohorts also included the CYP3A4 inhibitor cobicistat (B1684569) to potentially boost the exposure of this compound.
Clinical Data Summary
The following tables summarize the key quantitative data from the Phase Ib portion of the ProSTAR trial as presented in publicly available abstracts.
Table 1: Patient Demographics and Baseline Characteristics (Phase Ib)
| Characteristic | Value |
| Number of Patients | 35 |
| Median Age (years) | 72 |
| ECOG Performance Status 0/1 | 63% / 37% |
| Prior Taxane Chemotherapy for mCRPC | 17% |
| AR-V7 Positive | 37% |
| Unfavorable CTC Count at Baseline | 60% |
Data as of November 16, 2018.
Table 2: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs) ≥10% (Phase Ib)
| Adverse Event | Any Grade | Grade ≥3 |
| Diarrhea | 31% | - |
| Fatigue | 26% | 6% |
| Nausea | 26% | 3% |
| Decreased Appetite | 14% | - |
| Elevated ALT | - | 6% |
Data as of November 16, 2018.
Table 3: Preliminary Efficacy Results (Phase Ib)
| Efficacy Endpoint | Observation |
| PSA Reduction | Cases of >80% reduction observed |
| CTC Reduction | Cases of ≥30% reduction observed |
| RECIST Response | RECIST responses were observed |
Data as of November 16, 2018. Note: Specific percentages for efficacy endpoints were not consistently reported in the available abstracts.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analyses were planned to characterize the absorption, distribution, metabolism, and excretion of this compound when administered in combination with enzalutamide or abiraterone. Pharmacodynamic assessments included the measurement of H3K27me3 levels in peripheral blood mononuclear cells (PBMCs) and circulating tumor cells (CTCs) as a biomarker of EZH2 target engagement. Preliminary results indicated that both this compound dosing regimens resulted in significant target engagement, as evidenced by reduced H3K27me3 levels.
Discontinuation of the ProSTAR Trial
In 2020, the development of this compound for mCRPC and the ProSTAR trial were discontinued due to a lack of sufficient clinical efficacy to warrant further investigation.
Conclusion and Future Perspectives
This compound represented a rational and scientifically well-grounded approach to treating mCRPC by targeting the dual oncogenic functions of EZH2. The preclinical data were promising, suggesting a synergistic effect with established anti-androgen therapies. However, the translation of this preclinical promise into clinical benefit proved to be challenging, ultimately leading to the discontinuation of the ProSTAR trial.
The outcome of the this compound program underscores the complexities of targeting epigenetic regulators in cancer and the inherent difficulties in translating preclinical findings to the clinical setting. Despite the negative result for this compound in mCRPC, the scientific rationale for targeting EZH2 in prostate cancer, particularly its non-canonical, AR-co-activating function, remains an area of active research. Future efforts may focus on the development of next-generation EZH2 inhibitors with different pharmacological properties or on identifying specific patient subpopulations who are most likely to benefit from this therapeutic strategy. A deeper understanding of the intricate interplay between the epigenome and androgen receptor signaling will be crucial for the successful development of novel therapies for advanced prostate cancer.
References
- 1. Polycomb- and Methylation-Independent Roles of EZH2 as a Transcription Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pcf.org [pcf.org]
- 4. Combining EZH2 and HDAC inhibitors to target castration-resistant prostate cancers | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Dual targeting of EZH2 and androgen receptor as a novel therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Going beyond Polycomb: EZH2 Functions in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
Unraveling the Dichotomy of EZH2: A Technical Guide to its Non-Canonical Functions and the Impact of CPI-1205
For Immediate Release
CAMBRIDGE, Mass. – [Current Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the non-canonical functions of the Enhancer of Zeste Homolog 2 (EZH2) and the therapeutic implications of the EZH2 inhibitor, CPI-1205 (Lirametostat). This whitepaper details the molecular mechanisms distinguishing EZH2's dual roles in gene regulation and provides a critical analysis of how this compound, a potent catalytic inhibitor, selectively targets its canonical methyltransferase activity while leaving its non-canonical functions largely unperturbed.
Executive Summary
Enhancer of Zeste Homolog 2 (EZH2) is a well-established epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its canonical function involves the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression. However, a growing body of evidence reveals that EZH2 also possesses non-canonical functions, acting as a transcriptional co-activator independent of its methyltransferase activity. These non-canonical roles are implicated in driving tumorigenesis in various cancers, including prostate and breast cancer. This compound is a selective, orally bioavailable small molecule inhibitor of EZH2's catalytic activity. While it has shown promise in targeting cancers dependent on the canonical EZH2 pathway, its impact on the non-canonical functions is limited. This guide explores this dichotomy, presenting quantitative data, detailed experimental protocols, and visual workflows to elucidate the complex biology of EZH2 and the specific mechanism of action of this compound.
The Dual Nature of EZH2: Canonical vs. Non-Canonical Functions
EZH2's role in cancer is multifaceted, acting as both a gene silencer and a gene activator depending on the cellular context.
Canonical Function: The PRC2-Dependent Gene Silencer
In its canonical role, EZH2 is the enzymatic engine of the PRC2 complex. By catalyzing the trimethylation of H3K27, it establishes a repressive chromatin state, leading to the silencing of target genes. This function is crucial for normal development and cell differentiation, but its dysregulation is a hallmark of many cancers.
Non-Canonical Functions: A Methyltransferase-Independent Transcriptional Co-activator
Beyond its role in PRC2, EZH2 can directly interact with and co-activate various transcription factors, promoting the expression of oncogenes. These interactions are independent of EZH2's catalytic SET domain and are therefore not directly inhibited by catalytic EZH2 inhibitors. Key non-canonical pathways include:
-
Androgen Receptor (AR) Signaling: In prostate cancer, EZH2 can function as a co-activator for the androgen receptor, driving the expression of AR target genes and promoting tumor growth. This interaction can contribute to resistance to androgen deprivation therapy.
-
NF-κB Signaling: In triple-negative breast cancer and other malignancies, EZH2 can interact with components of the NF-κB pathway, such as RelA and RelB, to activate the expression of pro-inflammatory and pro-survival genes.
-
cMyc-driven Transcription: EZH2 has been shown to bind to cMyc and co-activate its target genes, a function that is critical for the growth of certain leukemias and is insensitive to EZH2 catalytic inhibitors.
-
STAT3 Activation: EZH2 can also methylate non-histone proteins, such as STAT3, leading to its activation and the promotion of tumorigenesis in glioblastoma and other cancers.
This compound (Lirametostat): A Selective Inhibitor of EZH2's Canonical Function
This compound is a potent and selective inhibitor of the EZH2 methyltransferase activity. It competes with the cofactor S-adenosylmethionine (SAM), thereby preventing the trimethylation of H3K27.
Mechanism of Action
This compound specifically targets the catalytic SET domain of EZH2. By blocking its enzymatic activity, this compound leads to a global reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes.
Quantitative Impact on Canonical Function
Preclinical and clinical studies have demonstrated the on-target efficacy of this compound in reducing H3K27me3 levels.
| Parameter | Cell Line / Study | Value | Reference |
| Biochemical IC50 | Recombinant EZH2 | 2.4 nM | [1] |
| Cellular EC50 (H3K27me3 reduction) | G401 cells | 16 nM | [1] |
| Target Engagement (H3K27me3 reduction) | Patient PBMCs and CTCs (ProSTAR Trial) | Significant reduction observed | [2][3] |
| Clinical Response (ProSTAR Trial) | mCRPC patients | Cases of >80% PSA reduction and CTC reduction | [2][3] |
| Clinical Response (Phase 1 B-cell Lymphoma) | B-cell lymphoma patients | 1 Complete Response, 5 Stable Disease | [4] |
The Limited Impact of this compound on Non-Canonical EZH2 Functions
A critical aspect for drug development professionals to understand is that the efficacy of catalytic EZH2 inhibitors like this compound is likely limited to cancers driven by the canonical PRC2 pathway. The non-canonical, methyltransferase-independent functions of EZH2 are not directly targeted by this class of drugs.
This is because this compound does not prevent the protein-protein interactions that underpin EZH2's role as a transcriptional co-activator. For example, studies have shown that EZH2 catalytic inhibitors fail to suppress the EZH2-cMyc interaction and the activation of their co-regulated genes[5]. This highlights a potential mechanism of resistance to EZH2 catalytic inhibitors and underscores the need for alternative therapeutic strategies, such as proteolysis-targeting chimeras (PROTACs) that can degrade the entire EZH2 protein, to address both its canonical and non-canonical oncogenic activities.
Experimental Protocols
To facilitate further research in this area, this guide provides detailed methodologies for key experiments used to study EZH2 functions.
Co-Immunoprecipitation (Co-IP) to Detect EZH2 Protein-Protein Interactions
This protocol is designed to identify and validate the interaction between EZH2 and its non-canonical binding partners.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-EZH2, anti-AR, anti-p65 (for NF-κB), anti-cMyc
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.
-
Pre-clearing: (Optional) Incubate cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the protein of interest (e.g., anti-EZH2) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Neutralization: Immediately neutralize the eluate with neutralization buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners (e.g., anti-AR, anti-p65).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for EZH2 Target Gene Identification
This protocol allows for the genome-wide identification of EZH2 binding sites, distinguishing between canonical (H3K27me3-marked) and non-canonical (co-activator) targets.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing buffer
-
Sonication equipment
-
ChIP-grade antibodies: anti-EZH2, anti-H3K27me3, anti-AR, anti-p65
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes in live cells with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Isolate nuclei and shear chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (e.g., anti-EZH2) overnight at 4°C.
-
Complex Capture: Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome and perform peak calling to identify EZH2 binding sites. Integrate with RNA-seq data to correlate binding with gene expression changes.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the complex relationships.
Figure 1: Canonical vs. Non-Canonical Functions of EZH2 and the selective impact of this compound.
Figure 2: A streamlined workflow for Co-Immunoprecipitation (Co-IP).
Figure 3: A simplified workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
Conclusion and Future Directions
EZH2's non-canonical functions represent a significant paradigm in cancer biology, offering an explanation for the limited efficacy of catalytic EZH2 inhibitors in certain contexts. While this compound and similar drugs are valuable tools for cancers dependent on the PRC2-mediated gene silencing, their inability to disrupt the methyltransferase-independent activities of EZH2 highlights a critical unmet need. Future drug development efforts should focus on strategies that can target both the canonical and non-canonical functions of EZH2. The development of EZH2 degraders, such as PROTACs, which eliminate the entire EZH2 protein, holds significant promise in overcoming the limitations of purely catalytic inhibitors and offering a more comprehensive therapeutic approach for a broader range of EZH2-driven cancers. This technical guide provides the foundational knowledge and experimental framework to accelerate research and development in this exciting and rapidly evolving field.
References
- 1. A cryptic transactivation domain of EZH2 binds AR and AR’s splice variant, promoting oncogene activation and tumorous transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CPI-1205 in Epigenetic Regulation Beyond Cancer: A Technical Guide
Executive Summary: Enhancer of Zeste Homolog 2 (EZH2) is the catalytic core of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that silences gene expression via trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). While dysregulation of EZH2 is a well-established driver in oncology, a growing body of preclinical evidence implicates its pivotal role in the pathogenesis of various non-malignant diseases, including fibrosis, autoimmune disorders, and neuroinflammation. CPI-1205 (lirametostat) is a potent, orally available, and selective small molecule inhibitor of EZH2.[1] Although primarily investigated in cancer, its mechanism of action holds significant therapeutic promise for non-cancerous conditions driven by aberrant epigenetic silencing. This guide explores the molecular basis for EZH2's role in these diseases and provides a technical overview of the preclinical rationale and methodologies for evaluating this compound as a potential therapeutic agent in these expanded indications.
EZH2 and PRC2-Mediated Gene Silencing
The PRC2 complex is a fundamental component of the epigenetic machinery responsible for maintaining cellular identity and regulating gene expression. Its core components are EZH2 (the catalytic subunit), SUZ12, and EED. EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the trimethylation of H3K27. This H3K27me3 mark serves as a docking site for Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and represses the transcription of target genes. In various pathological states, the overexpression or hyperactivity of EZH2 leads to the inappropriate silencing of protective genes, such as tumor suppressors or anti-fibrotic factors. This compound is a reversible, SAM-competitive inhibitor that selectively targets the catalytic activity of both wild-type and mutant EZH2, thereby preventing H3K27 methylation and restoring the expression of silenced genes.[1]
References
CPI-1205: A Technical Guide to its Impact on the Polycomb Repressive Complex 2 (PRC2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CPI-1205 (also known as Lirametostat), a small molecule inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic core of the Polycomb Repressive Complex 2 (PRC2), a critical epigenetic regulator frequently dysregulated in various cancers. This guide details the mechanism of action of this compound, its biochemical and cellular potency, relevant experimental methodologies, and its downstream effects on cancer signaling pathways.
Introduction: The PRC2 Complex and its Role in Cancer
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex essential for epigenetic gene silencing.[1][2][3] Its primary function is to catalyze the mono-, di-, and trimethylation of lysine (B10760008) 27 on histone H3 (H3K27), with H3K27me3 being a hallmark of transcriptionally silent chromatin.[1][3][4] This repressive mark is crucial for regulating gene expression during embryonic development and maintaining cell identity.[1][5]
The core components of the PRC2 complex include:
-
EZH2 (or its homolog EZH1): The catalytic subunit containing the SET domain responsible for methyltransferase activity.[1][2]
-
EED (Embryonic Ectoderm Development): A crucial structural component that binds to the H3K27me3 mark, enabling the allosteric activation and propagation of the repressive signal.[4][6]
-
SUZ12 (Suppressor of Zeste 12): A zinc-finger protein required for the integrity and catalytic activity of the complex.[1][6]
-
RbAp48 (Retinoblastoma-binding protein 48): A histone-binding protein that helps anchor the complex to nucleosomes.[1]
Dysregulation, often through overexpression or gain-of-function mutations of EZH2, is implicated in the pathogenesis of numerous malignancies, including B-cell lymphomas and prostate cancer.[7][8][9] Aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.[8][10][11] This makes EZH2 a compelling therapeutic target for cancer intervention.[7][12]
This compound: A Potent and Selective EZH2 Inhibitor
This compound is an orally bioavailable, potent, and selective small molecule inhibitor of EZH2.[7][13][14] It was developed to target both wild-type and mutated forms of EZH2, which are prevalent in certain cancers.[7][15] By inhibiting the catalytic activity of EZH2, this compound aims to reverse the aberrant gene silencing driven by PRC2, thereby restoring the expression of tumor suppressor genes and impeding cancer progression.[7][16] Preclinical and clinical studies have investigated its efficacy in various cancers, notably B-cell lymphomas and metastatic castration-resistant prostate cancer (mCRPC).[17][18][19]
Mechanism of Action of this compound
This compound functions as a cofactor-competitive inhibitor.[15][18][19] It competes with the methyl donor, S-adenosyl-L-methionine (SAM), for binding to the catalytic pocket within the SET domain of EZH2.[20][21] This reversible inhibition prevents the transfer of a methyl group to histone H3 at lysine 27.[7] The direct consequence is a global reduction in H3K27me3 levels, leading to the derepression of PRC2 target genes.[7][22] This reactivation of silenced genes, including tumor suppressors, can induce apoptosis and decrease the proliferation of cancer cells that are dependent on EZH2 activity.[7][13]
Quantitative Data on this compound
The potency, selectivity, and preclinical pharmacokinetic properties of this compound have been characterized in various studies.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Reference(s) |
|---|---|---|---|
| EZH2 (Wild-Type) | Biochemical | 2 | [13][22] |
| EZH2 (Y641N Mutant) | Biochemical | 3 | [22] |
| EZH1 | Biochemical | 52 | [13][20][22] |
| Global H3K27me3 Levels | Cellular (HeLa) | 32 |[12][22] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Clearance | Oral Bioavailability (F%) | Reference(s) |
|---|---|---|---|
| Rat | 3.19 L/h/kg | 44.6% | [13] |
| Dog | 1.41 L/h/kg | 46.2% |[13] |
Table 3: Key Clinical Trials Involving this compound
| Trial ID | Phase | Condition | Intervention | Status (Historical) |
|---|---|---|---|---|
| NCT02395601 | Phase I | B-Cell Lymphomas | This compound | Recruiting (as per sources)[17][23] |
| NCT03480646 | Phase Ib/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | this compound + Enzalutamide or Abiraterone/Prednisone | Recruiting (as per sources)[19] |
Key Experimental Protocols
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key assays used to characterize this compound.
5.1. Biochemical EZH2 Inhibition Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the PRC2 complex in a purified, cell-free system.
-
Principle: A radiometric assay or Homogeneous Time-Resolved Fluorescence (HTRF) assay is commonly used. The assay measures the transfer of a labeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the PRC2 enzyme.
-
Materials:
-
Recombinant human PRC2 complex.
-
Histone H3 peptide (e.g., residues 21-44) as the substrate.
-
[³H]-SAM (for radiometric assay) or unlabeled SAM and specific detection antibodies (for HTRF).
-
This compound at various concentrations.
-
Assay buffer and reaction plates.
-
-
Methodology:
-
The PRC2 enzyme is pre-incubated with serially diluted this compound in an assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated. For radiometric assays, the peptide substrate is captured on a filter membrane, and unincorporated [³H]-SAM is washed away.
-
The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the enzyme activity.
-
Data are normalized to positive (no inhibitor) and negative (no enzyme) controls.
-
IC50 values are calculated by fitting the dose-response curve using non-linear regression analysis.
-
5.2. Cellular H3K27me3 Assay (EC50 Determination)
This assay measures the effect of this compound on H3K27me3 levels within cancer cells to determine its cellular potency.
-
Principle: A quantitative Western blot or an in-cell ELISA is used to measure the levels of tri-methylated H3K27 relative to total histone H3 in cells treated with the inhibitor.
-
Materials:
-
Cancer cell line (e.g., Karpas-422 B-cell lymphoma or HeLa cells).[12][22]
-
Cell culture medium and reagents.
-
This compound at various concentrations.
-
Lysis buffer, SDS-PAGE equipment, and Western blot transfer system.
-
Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serially diluted this compound or DMSO as a vehicle control.
-
Cells are incubated for a prolonged period (e.g., 72-96 hours) to allow for histone turnover and observation of methylation changes.
-
After treatment, cells are washed and lysed to extract total protein or histones.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against H3K27me3 and total H3 (as a loading control).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified using densitometry software.
-
The ratio of H3K27me3 to total H3 is calculated for each concentration and normalized to the vehicle control.
-
EC50 values are determined from the resulting dose-response curve.
-
5.3. In Vivo Tumor Xenograft Model Study
This protocol assesses the anti-tumor efficacy of this compound in a living animal model. The Karpas-422 xenograft model is a key example.[12][22]
-
Principle: Evaluate the effect of orally administered this compound on the growth of human B-cell lymphoma tumors implanted in immunocompromised mice.
-
Materials:
-
Immunocompromised mice (e.g., CB-17 SCID).[23]
-
Karpas-422 cell line.
-
Matrigel or similar basement membrane matrix.
-
This compound formulated for oral gavage.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Methodology:
-
Implantation: Karpas-422 cells are suspended in a mixture of saline and Matrigel and subcutaneously injected into the flank of female SCID mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the target size, mice are randomized into treatment and control groups (e.g., n=8-10 per group).
-
Treatment: this compound is administered orally (e.g., by gavage) twice daily (BID) at a specified dose, such as 160 mg/kg.[12][22][23] The control group receives the vehicle solution on the same schedule.
-
Monitoring: Tumor volumes and animal body weights are measured 2-3 times per week for the duration of the study (e.g., 25 days).[23] Body weight is monitored as an indicator of general toxicity.
-
Endpoint Analysis: At the end of the study, animals are euthanized. Tumors are excised, weighed, and processed for pharmacodynamic analysis, such as measuring H3K27me3 levels by Western blot or immunohistochemistry to confirm target engagement.[22]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and vehicle groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
-
Downstream Signaling and Therapeutic Implications
The inhibition of EZH2 by this compound triggers a cascade of downstream events that contribute to its anti-tumor activity.
-
Reactivation of Tumor Suppressor Genes: The primary outcome of reduced H3K27me3 at gene promoters is the reactivation of silenced genes. Many of these are tumor suppressors that control cell cycle progression, apoptosis, and differentiation.
-
Induction of Apoptosis: In hematological malignancies like multiple myeloma and B-cell lymphoma, treatment with EZH2 inhibitors, including this compound, has been shown to cause apoptosis.[13][23]
-
Overcoming Treatment Resistance: In metastatic castration-resistant prostate cancer (mCRPC), EZH2 inhibition can restore the expression of the androgen receptor and re-sensitize cancer cells to anti-androgen therapies like enzalutamide.[9][18] This suggests a synergistic effect when this compound is used in combination therapies.[19][24]
-
Modulation of the Tumor Microenvironment: EZH2 activity is also linked to cancer immune evasion.[25] Inhibition of EZH2 can increase the expression of tumor-associated antigens and enhance the efficacy of immunotherapies.[25]
Conclusion
This compound is a well-characterized, potent inhibitor of the PRC2 catalytic subunit EZH2. By competitively blocking the SAM binding site, it effectively reduces global H3K27 trimethylation, a key repressive epigenetic mark. This leads to the re-expression of silenced tumor suppressor genes, resulting in decreased proliferation and apoptosis in cancer cells dependent on PRC2 activity. Preclinical data demonstrate its efficacy in vitro and in vivo, particularly in models of B-cell lymphoma. Furthermore, its ability to re-sensitize prostate cancer cells to standard therapies highlights its potential as both a monotherapy and a crucial component of combination treatment regimens. The ongoing clinical investigations will further elucidate the therapeutic role of this compound in targeting the epigenetic vulnerabilities of cancer.
References
- 1. PRC2 - Wikipedia [en.wikipedia.org]
- 2. Molecular architecture of human polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycomb Repressive Complex 2 in Eukaryotes—An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, mechanism, and regulation of polycomb-repressive complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Constellation Pharmaceuticals Announces First Patient Dosed in Phase 1b/2 PROSTAR Combination Study of this compound in Advanced Form of Prostate Cancer - BioSpace [biospace.com]
- 15. researchgate.net [researchgate.net]
- 16. Constellation Pharmaceuticals Initiates Clinical Development Of this compound, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 17. A Phase I Study of this compound, a Small Molecule Inhibitor of EZH2, in Patients with B-Cell Lymphomas | Dana-Farber Cancer Institute [dana-farber.org]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. apexbt.com [apexbt.com]
- 24. Constellation Pharmaceuticals Highlights EZH2 Inhibition Program in Prostate Cancer at Biomedical Conference | santé log [santelog.com]
- 25. tandfonline.com [tandfonline.com]
Understanding the pharmacodynamics of CPI-1205 in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of CPI-1205 (Lirametostat), a potent and selective inhibitor of the histone methyltransferase EZH2. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action and preclinical activity of this compound.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the catalytic activity of both wild-type and mutated forms of Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to transcriptional repression of target genes.[4][5] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the derepression of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.[1][6]
Quantitative Pharmacodynamic Data
The preclinical activity of this compound has been evaluated in a variety of cancer models. The following tables summarize key quantitative data from these studies.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (EZH2) | Wild-type | 2 nM | [6] |
| EZH2 Y641N mutant | 3 nM | [6] | |
| IC50 (EZH1) | - | 52 nM | [6] |
| EC50 (H3K27me3 reduction) | HeLa cells | 32 nM | [6] |
Table 1: In Vitro Potency of this compound
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| Mouse Xenograft | KARPAS-422 B cell lymphoma | 160 mg/kg | Reduced tumor size and H3K27me3 levels | [6] |
Table 2: In Vivo Antitumor Activity of this compound
Signaling Pathway
The inhibitory action of this compound on EZH2 has downstream effects on various signaling pathways implicated in cancer progression. The following diagram illustrates the core EZH2 signaling pathway and the point of intervention by this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
CPI-1205: A Technical Guide to its Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-1205, also known as lirametostat, is an orally bioavailable small molecule that selectively inhibits Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the core data and methodologies related to this compound's potential in modulating immune responses, with a focus on its preclinical and clinical development.
Core Mechanism of Action
This compound is a potent and selective inhibitor of EZH2. By competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, this compound prevents the transfer of methyl groups to H3K27. This leads to a reduction in global H3K27me3 levels, resulting in the de-repression of EZH2 target genes, including tumor suppressor genes. This mechanism underlies its direct anti-proliferative effects on cancer cells.
Beyond its direct impact on tumor cells, the inhibition of EZH2 by this compound has significant immunomodulatory effects. EZH2 plays a critical role in the differentiation and function of various immune cell populations. By inhibiting EZH2, this compound can reshape the tumor microenvironment from an immunosuppressive to an immune-active state.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 Value | Cell Line/Assay Condition | Reference |
| EZH2 | 2 nM | Biochemical Assay | [1] |
| EZH1 | 52 nM | Biochemical Assay | [1] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Clearance (L/h/kg) | Bioavailability (%) | Reference |
| Mouse | 2.2 | 100 | Constellation Pharmaceuticals (2016 Conference Abstract) |
| Rat | 3.2 | 45 | Constellation Pharmaceuticals (2016 Conference Abstract) |
| Dog | 1.4 | 46 | Constellation Pharmaceuticals (2016 Conference Abstract) |
Table 3: Phase Ib Clinical Trial of this compound in B-cell Lymphoma (NCT02395601) - Preliminary Safety and Efficacy
| Parameter | Value | Notes | Reference |
| Number of Patients | 28 | - | [1] |
| Treatment Cycles | 6 | - | [1] |
| Complete Response (CR) | 1 | - | [1] |
| Stable Disease (SD) | 5 | - | [1] |
| Drug-related Adverse Events | Grade 2 or lower | - | [1] |
| Half-life | ~3 hours | - | [1] |
Table 4: Phase Ib Results of ProSTAR Study (this compound with Enzalutamide or Abiraterone/Prednisone) in mCRPC (NCT03480646)
| Parameter | Value/Observation | Reference |
| Pharmacodynamic Effect | Significant reduction in H3K27me3 levels in PBMCs and CTCs | [2] |
| Safety | Well-tolerated with acceptable safety profile | [2] |
| Clinical Activity | Encouraging clinical activity observed | [2] |
Signaling Pathways and Experimental Workflows
EZH2-Mediated Gene Silencing and its Inhibition by this compound
The following diagram illustrates the core mechanism of EZH2 and the point of intervention by this compound.
This compound's Role in Modulating T-Cell Differentiation
This compound influences the differentiation of T-cells, promoting a shift from an immunosuppressive to an anti-tumor phenotype.
Experimental Workflow for Assessing Immune Modulation
A general workflow for evaluating the immunomodulatory effects of this compound in preclinical models is outlined below.
Experimental Protocols
In Vitro T-Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T-cells into regulatory T-cells (Tregs) and effector T-cells.
Methodology:
-
Isolation of Naive CD4+ T-cells: Isolate naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse spleens using magnetic-activated cell sorting (MACS).
-
Cell Culture and Treatment:
-
Culture the isolated naive CD4+ T-cells in appropriate T-cell media.
-
For Treg differentiation, stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.
-
For effector T-cell differentiation (e.g., Th1), stimulate with anti-CD3 and anti-CD28 antibodies in the presence of IL-12 and anti-IL-4.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
-
Flow Cytometry Analysis:
-
After a defined incubation period (e.g., 3-5 days), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against key T-cell markers:
-
Tregs: CD4, CD25, and FoxP3.
-
Effector T-cells (Th1): CD4 and IFN-γ (intracellular staining).
-
-
Analyze the stained cells using a flow cytometer to quantify the percentage of each T-cell subset.
-
In Vivo Murine Tumor Model for Immune Response Evaluation
Objective: To evaluate the in vivo efficacy and immunomodulatory effects of this compound alone and in combination with an immune checkpoint inhibitor.
Methodology:
-
Tumor Cell Implantation: Implant syngeneic tumor cells (e.g., B16 melanoma or MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
Treatment Regimen:
-
Once tumors are established, randomize the mice into treatment groups:
-
Vehicle control.
-
This compound (administered orally).
-
Immune checkpoint inhibitor (e.g., anti-CTLA-4 or anti-PD-1 antibody, administered intraperitoneally).
-
Combination of this compound and the immune checkpoint inhibitor.
-
-
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Pharmacodynamic and Immune Analysis:
-
At the end of the study, or at specified time points, collect tumors and spleens.
-
Pharmacodynamics: Analyze H3K27me3 levels in tumor tissue or peripheral blood cells by immunohistochemistry, Western blot, or ELISA to confirm target engagement.
-
Immune Cell Infiltration: Prepare single-cell suspensions from tumors and spleens.
-
Perform multi-color flow cytometry to characterize and quantify immune cell populations within the tumor microenvironment, including CD4+ effector T-cells, CD8+ cytotoxic T-lymphocytes, regulatory T-cells, and myeloid-derived suppressor cells.
-
-
Data Analysis: Statistically compare tumor growth and immune cell population changes between the different treatment groups.
Pharmacodynamic Assay: H3K27me3 Measurement in Clinical Trials
Objective: To assess the target engagement of this compound in patients by measuring the change in H3K27me3 levels.
Methodology:
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) and/or circulating tumor cells (CTCs) from patients at baseline and at various time points during treatment with this compound.
-
Sample Processing: Isolate PBMCs using density gradient centrifugation. Enrich for CTCs using a validated method.
-
H3K27me3 Quantification:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Fix and permeabilize cells and stain with a specific antibody against H3K27me3. Analyze the staining intensity using microscopy and image analysis software.
-
ELISA: Use a commercially available ELISA kit to quantify H3K27me3 levels in nuclear extracts from the isolated cells.
-
Flow Cytometry: Perform intracellular staining for H3K27me3 in conjunction with cell surface markers to quantify the levels in specific immune cell subsets.
-
-
Data Analysis: Compare the post-treatment H3K27me3 levels to the baseline levels for each patient to determine the extent of target inhibition.
Conclusion
This compound demonstrates a potent and selective inhibitory activity against EZH2, leading to both direct anti-tumor effects and significant modulation of the immune landscape. Preclinical data strongly suggest a synergistic effect when combined with immune checkpoint inhibitors, driven by a favorable shift in the balance of effector and regulatory T-cells. Early clinical data have shown that this compound is generally well-tolerated and achieves its intended pharmacodynamic effect of reducing H3K27me3 levels. The ongoing and future clinical evaluation of this compound, particularly in combination with immunotherapies, holds considerable promise for the treatment of various cancers. This guide provides a foundational understanding of the technical aspects of this compound's immunomodulatory potential to aid in the design and interpretation of future research and development efforts.
References
The Potential of CPI-1205 in Neuroinflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying component of a wide range of debilitating neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The chronic activation of glial cells, such as microglia and astrocytes, perpetuates a cycle of inflammation that contributes to neuronal damage and disease progression. Emerging evidence points to the epigenetic regulator, Enhancer of Zeste Homolog 2 (EZH2), as a key player in orchestrating these neuroinflammatory responses. CPI-1205, a potent and selective small molecule inhibitor of EZH2, has been extensively studied in the context of oncology. However, its mechanism of action presents a compelling rationale for its investigation in neuroinflammatory disease models. This technical guide explores the potential application of this compound in this novel therapeutic area, summarizing its known properties, postulating its mechanism in neuroinflammation, and providing detailed, albeit prospective, experimental protocols and data presentation frameworks.
While direct studies of this compound in neuroinflammatory models are not yet available in the public domain, this document serves as a roadmap for researchers looking to explore this promising avenue. The information presented herein is based on the well-established role of EZH2 in inflammation and the known pharmacological profile of this compound.
Core Concepts: EZH2 in Neuroinflammation
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily functions to trimethylate histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes. In the context of the central nervous system (CNS), EZH2 is critically involved in regulating the function of microglia and astrocytes.
Recent studies have demonstrated that EZH2 activity is upregulated in activated microglia and astrocytes in various models of neurological disease.[1][2][3][4] This increased EZH2 activity has been linked to the suppression of anti-inflammatory genes and the promotion of pro-inflammatory signaling pathways.[3][5][[“]] A key target of EZH2-mediated repression in this context appears to be the Suppressor of Cytokine Signaling 3 (SOCS3) .[1][3][5][[“]] By silencing SOCS3, EZH2 facilitates the activity of pro-inflammatory pathways such as NF-κB and STAT3 , leading to the production of inflammatory cytokines and chemokines.[5][[“]] Inhibition of EZH2 has been shown to attenuate neuroinflammation in models of neuropathic pain and subarachnoid hemorrhage.[3][5][[“]]
This compound: A Potent EZH2 Inhibitor
This compound is an orally bioavailable small molecule that potently and selectively inhibits the enzymatic activity of EZH2. Its key pharmacological properties are summarized in the table below.
| Property | Value | Reference |
| Target | Enhancer of Zeste Homolog 2 (EZH2) | Constellation Pharmaceuticals |
| IC50 (EZH2) | 0.5 - 2.5 nM | Constellation Pharmaceuticals |
| Mechanism of Action | Reversible, S-adenosylmethionine (SAM)-competitive inhibition | Constellation Pharmaceuticals |
| Selectivity | High selectivity for EZH2 over other histone methyltransferases | Constanjian et al. (2015) |
| Bioavailability | Orally bioavailable | Constellation Pharmaceuticals |
Proposed Mechanism of Action of this compound in Neuroinflammation
Based on the known role of EZH2 in neuroinflammatory processes, we can postulate the mechanism by which this compound may exert therapeutic effects.
Hypothetical Experimental Protocols
The following are detailed, yet hypothetical, experimental protocols for evaluating the efficacy of this compound in preclinical models of neuroinflammatory disease.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to study acute neuroinflammation.
Experimental Workflow:
Methodology:
-
Animals: 8-10 week old male C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign mice to four groups (n=10-12/group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound alone
-
Group 3: LPS + Vehicle
-
Group 4: LPS + this compound
-
-
Dosing: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle by oral gavage once daily for 3 consecutive days.
-
LPS Administration: On day 3, one hour after the final this compound dose, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). Control groups receive saline.
-
Behavioral Testing: 24 hours post-LPS injection, perform behavioral tests such as the open field test to assess sickness behavior and locomotor activity.
-
Tissue Collection: 24-48 hours post-LPS injection, euthanize mice and collect brain tissue and blood.
-
Analysis:
-
Quantitative PCR (qPCR): Measure mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and EZH2 target genes (e.g., SOCS3) in brain homogenates.
-
ELISA: Quantify protein levels of inflammatory cytokines in brain homogenates and serum.
-
Immunohistochemistry (IHC): Stain brain sections for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Western Blot: Analyze protein levels of EZH2, H3K27me3, and components of the NF-κB and STAT3 pathways.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a widely used model for multiple sclerosis.
Methodology:
-
Animals: 8-10 week old female C57BL/6 mice.
-
EAE Induction: Induce EAE by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by i.p. injections of pertussis toxin on day 0 and day 2.
-
Grouping:
-
Group 1: Naive control
-
Group 2: EAE + Vehicle
-
Group 3: EAE + this compound (prophylactic treatment)
-
Group 4: EAE + this compound (therapeutic treatment)
-
-
Dosing:
-
Prophylactic: Start daily oral gavage of this compound or vehicle on the day of immunization (day 0).
-
Therapeutic: Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs (e.g., clinical score of 1).
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Tissue Collection: At the peak of the disease or a pre-determined endpoint, collect spinal cords and brains.
-
Analysis:
-
Histology: Stain spinal cord sections with Luxol Fast Blue and Hematoxylin & Eosin (H&E) to assess demyelination and immune cell infiltration.
-
Immunohistochemistry (IHC): Stain for immune cell markers (e.g., CD4, CD8, F4/80) and glial activation markers (Iba1, GFAP).
-
Flow Cytometry: Analyze immune cell populations in the CNS and spleen.
-
qPCR and Western Blot: As described for the LPS model, focusing on inflammatory and EZH2-related pathways in spinal cord tissue.
-
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in the Brain of LPS-treated Mice (Hypothetical Data)
| Treatment Group | TNF-α (Fold Change vs. Vehicle) | IL-1β (Fold Change vs. Vehicle) | IL-6 (Fold Change vs. Vehicle) |
| Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 |
| This compound (100 mg/kg) | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.2 |
| LPS + Vehicle | 15.2 ± 2.5 | 20.5 ± 3.1 | 18.7 ± 2.8 |
| LPS + this compound (10 mg/kg) | 10.1 ± 1.8 | 14.3 ± 2.2 | 12.5 ± 1.9 |
| LPS + this compound (30 mg/kg) | 6.5 ± 1.2 | 8.9 ± 1.5 | 7.8 ± 1.3** |
| LPS + this compound (100 mg/kg) | 3.2 ± 0.8 | 4.1 ± 0.9 | 3.5 ± 0.7*** |
| p<0.05, **p<0.01, ***p<0.001 vs. LPS + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Clinical Score in EAE Mice (Hypothetical Data)
| Treatment Group | Onset of Disease (Day) | Peak Clinical Score | Cumulative Score |
| EAE + Vehicle | 12.1 ± 0.8 | 3.5 ± 0.4 | 45.2 ± 5.1 |
| EAE + this compound (Prophylactic, 30 mg/kg) | 15.3 ± 1.1 | 2.1 ± 0.3 | 28.7 ± 4.3 |
| EAE + this compound (Therapeutic, 30 mg/kg) | 12.5 ± 0.9 | 2.8 ± 0.4 | 35.1 ± 4.8 |
| p<0.05, **p<0.01 vs. EAE + Vehicle. Data are presented as mean ± SEM. |
Conclusion and Future Directions
The potent and selective EZH2 inhibitor this compound holds significant, albeit unexplored, potential for the treatment of neuroinflammatory diseases. Its mechanism of action, centered on the epigenetic regulation of inflammatory gene expression in glial cells, provides a strong rationale for its investigation in relevant preclinical models. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate the efficacy of this compound in mitigating neuroinflammation and its downstream pathological consequences. Future studies should aim to not only confirm the efficacy of this compound in these models but also to further elucidate the specific molecular pathways involved and to assess its potential for disease modification in chronic neurodegenerative conditions. The translation of these preclinical findings will be crucial in determining the therapeutic utility of EZH2 inhibition as a novel strategy for combating a range of debilitating neurological disorders.
References
- 1. Macrophage/microglial Ezh2 facilitates autoimmune inflammation through inhibition of Socs3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezh2 Regulates Early Astrocyte Morphogenesis and Influences the Coverage of Astrocytic Endfeet on the Vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 Methyltransferase Regulates Neuroinflammation and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Epigenetic Regulations of Microglia/Macrophage Polarization in Ischemic Stroke [frontiersin.org]
- 5. Inhibition of EZH2 attenuates neuroinflammation via H3k27me3/SOCS3/TRAF6/NF-κB in a rat model of subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
Methodological & Application
Application Notes and Protocols for CPI-1205 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1205, also known as lirametostat, is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27), leading to the formation of H3K27me3, a mark associated with transcriptional repression.[2][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][5] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound on H3K27me3 formation.
Signaling Pathway and Mechanism of Action
EZH2, as part of the PRC2 complex, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to histone H3 at lysine 27. This methylation event is a key epigenetic modification that leads to chromatin compaction and gene silencing. This compound is a SAM-competitive inhibitor, binding to the active site of EZH2 and preventing the methylation of its substrate.[6][7]
Caption: Mechanism of EZH2 inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both wild-type and mutant forms of EZH2, as well as its effect on H3K27 methylation in cellular contexts.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Notes |
| This compound | Wild-Type EZH2 | Biochemical | 2 | [1][3] |
| This compound | EZH2 (Y641N mutant) | Biochemical | 3 | [3] |
| This compound | EZH1 | Biochemical | 52 | [1][3] |
| This compound | H3K27me3 Reduction | Cellular (HeLa) | 32 | [3] |
| This compound | H3K27me3 Reduction | Cellular (Karpas-422) | 28 | [6] |
Experimental Protocol: In Vitro EZH2 H3K27me3 Inhibition Assay
This protocol describes a radiometric assay using a tritiated methyl donor ([³H]-SAM) to measure the activity of the EZH2 complex and the inhibitory effect of this compound.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., residues 21-44) or full-length histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve and stop solution
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
96-well or 384-well microplates
-
Filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
Experimental Workflow:
Caption: Workflow for the in vitro EZH2 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 100 µM. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant PRC2 complex in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Dilute the histone H3 substrate in Assay Buffer to its working concentration.
-
-
Reaction Setup:
-
Add 2 µL of the diluted this compound or DMSO control to the wells of a microplate.
-
Add 23 µL of the enzyme-substrate mix (containing both PRC2 and histone H3) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation:
-
Start the methylation reaction by adding 5 µL of [³H]-SAM to each well. The final reaction volume will be 30 µL.[4] The final concentration of SAM should be close to its Km value for EZH2.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period, for example, 60 minutes.[4] This incubation time should be within the linear range of the enzymatic reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of a high concentration of non-radiolabeled SAH or another suitable stop solution.[4]
-
-
Detection of Methylation:
-
Transfer the reaction mixture from each well to a filter plate (e.g., phosphocellulose), which will bind the histone H3 peptide.
-
Wash the filter plate several times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Allow the filter plate to dry completely.
-
Add scintillation fluid to each well.
-
-
Measurement and Data Analysis:
-
Measure the amount of incorporated [³H]-methyl groups using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Alternative Detection Methods:
While the radiometric assay is a direct and sensitive method, other non-radioactive methods are also available:
-
Chemiluminescent Assay: These assays use a specific antibody that recognizes methylated H3K27.[8][9] The primary antibody is then detected by a secondary antibody conjugated to an enzyme like HRP, which generates a chemiluminescent signal upon addition of a substrate.[8][9]
-
AlphaLISA® Assay: This homogeneous assay format involves donor and acceptor beads that are brought into proximity when the methylated substrate is recognized by a specific antibody.[10] Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.[10]
The choice of assay format will depend on the available equipment, desired throughput, and safety considerations regarding the handling of radioactive materials.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. EZH2 Chemiluminescent Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Treating Karpas-422 Cells with CPI-1205
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in-vitro treatment of the Karpas-422 human B-cell lymphoma cell line with CPI-1205, a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in the epigenetic silencing of genes involved in cell differentiation and tumor suppression.[1] Dysregulation of EZH2 activity is a known driver in various cancers, including non-Hodgkin's lymphomas.[1]
The Karpas-422 cell line, established from a patient with B-cell non-Hodgkin lymphoma, harbors a gain-of-function Y641N mutation in the EZH2 gene, leading to aberrant H3K27 trimethylation and making it a relevant model for studying the effects of EZH2 inhibitors.[2][3] this compound is an orally bioavailable small molecule that selectively inhibits the activity of both wild-type and mutated forms of EZH2.[4] Inhibition of EZH2 by this compound is expected to decrease global H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative and pro-apoptotic effects in EZH2-dependent cancer cells. Preclinical studies have demonstrated that this compound exhibits anti-proliferative effects in lymphoma and prostate cancer cell models.[5]
These protocols detail the necessary procedures for culturing Karpas-422 cells, preparing and treating with this compound, and assessing the cellular responses through viability, apoptosis, and target engagement assays.
EZH2 Signaling Pathway and Inhibition by this compound
Caption: EZH2 Signaling Pathway and this compound Inhibition.
Experimental Workflow
Caption: General Experimental Workflow.
Data Presentation
Table 1: In Vitro Activity of EZH2 Inhibitors on Karpas-422 Cell Proliferation
| Compound | IC50 (nM) | Treatment Duration | Assay | Reference |
| This compound | Data not available | 7-14 days | Proliferation | - |
| GSK126 | ~50 | 11 days | Proliferation | [6] |
| EPZ-6438 | ~25 | 11 days | Proliferation | [6] |
| EI1 | ~100 | Not Specified | Proliferation | [3] |
Note: Data for GSK126, EPZ-6438, and EI1 are provided as representative examples of EZH2 inhibitor activity in Karpas-422 cells. The IC50 for this compound is expected to be in a similar nanomolar range.
Table 2: Expected Effect of this compound on Apoptosis in Karpas-422 Cells
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) | Treatment Duration |
| Vehicle (DMSO) | - | Baseline (~5%) | 6 days |
| This compound | 1x IC50 | Expected Increase | 6 days |
| This compound | 10x IC50 | Expected Significant Increase | 6 days |
Note: A time-dependent increase in the sub-G1 population, indicative of apoptosis, has been observed in Karpas-422 cells treated with other EZH2 inhibitors.[3]
Table 3: Expected Effect of this compound on H3K27me3 Levels in Karpas-422 Cells
| Treatment | Concentration | Relative H3K27me3 Level (Normalized to Total H3) | Treatment Duration |
| Vehicle (DMSO) | - | 1.0 | 4-8 days |
| This compound | 1x IC50 | Expected Decrease | 4-8 days |
| This compound | 10x IC50 | Expected Significant Decrease | 4-8 days |
Note: Treatment of Karpas-422 cells with other EZH2 inhibitors has been shown to cause a significant, time-dependent reduction in global H3K27me3 levels.[7]
Experimental Protocols
Karpas-422 Cell Culture
Materials:
-
Karpas-422 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 20% FBS, 1% Pen-Strep, and 2 mM L-Glutamine.
-
Thaw a cryopreserved vial of Karpas-422 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Maintain the cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
Subculture every 2-3 days by splitting the culture 1:2 to 1:4. To do this, transfer the cell suspension to a conical tube, centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium at the desired density.
This compound Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete growth medium
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control with the same final concentration of DMSO should be included in all experiments.
Cell Viability (MTT) Assay
Materials:
-
96-well flat-bottom plates
-
Karpas-422 cells
-
Complete growth medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed Karpas-422 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours.
-
Add 100 µL of 2x concentrated this compound working solutions to the respective wells. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours, 7 days, 11 days). For longer incubation times, replenish the medium with fresh drug every 3-4 days.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate for an additional 4 hours at 37°C or overnight in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
6-well plates
-
Karpas-422 cells
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed Karpas-422 cells in 6-well plates at a density of 0.5 x 10^6 cells/well in 2 mL of complete growth medium.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 6 days).
-
Collect the cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for H3K27me3
Materials:
-
6-well plates
-
Karpas-422 cells
-
This compound working solutions
-
Histone extraction buffer or RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histones)
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed and treat Karpas-422 cells as described for the apoptosis assay.
-
After treatment (e.g., 4 or 8 days), harvest the cells and wash with cold PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol. Alternatively, lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 10-20 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in histone methylation.
References
- 1. Constellation Pharmaceuticals Initiates Clinical Development Of this compound, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. sec.gov [sec.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Constellation Pharmaceuticals Presents Results from Phase [globenewswire.com]
Application Notes and Protocols: Preparing a Stable Stock Solution of CPI-1205 in DMSO
Introduction
CPI-1205, also known as Lirametostat, is a potent, orally available, and selective small-molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2).[1][2][3] EZH2 is a histone methyltransferase that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] Its primary role is to catalyze the methylation of histone H3 on lysine (B10760008) 27 (H3K27), an epigenetic modification that leads to the transcriptional repression of target genes.[1][5][6] In various cancers, such as B-cell lymphomas, EZH2 is often overexpressed or mutated, contributing to tumorigenesis by silencing tumor suppressor genes.[4][5] this compound inhibits both wild-type and mutated forms of EZH2, leading to decreased H3K27 methylation, altered gene expression, and reduced proliferation of cancer cells.[1][3]
The accurate and reproducible use of this compound in research and drug development settings is contingent upon the correct preparation and storage of a stable stock solution. This document provides a detailed protocol for preparing a stable stock solution of this compound in Dimethyl Sulfoxide (DMSO), along with essential data and handling information for researchers.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative data for this compound, facilitating easy reference for experimental design.
| Parameter | Value |
| Synonyms | Lirametostat[1][2][7] |
| Molecular Formula | C₂₇H₃₃F₃N₄O₃[7][8] |
| Molecular Weight | 518.6 g/mol [1][7] |
| Primary Target | EZH2[3][6][9] |
| Secondary Target | EZH1[2][7] |
| IC₅₀ (EZH2, biochemical) | 2 nM[2][7][10] |
| IC₅₀ (EZH1, biochemical) | 52 nM[2][7] |
| EC₅₀ (Cellular H3K27me3 reduction) | 32 nM[7][9][10] |
| Solubility in DMSO | up to 100 mg/mL (192.83 mM)[2] |
| Storage of Solid Compound | -20°C[7][8] |
| Recommended Stock Solution Storage | -20°C or -80°C[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO. High-concentration stock solutions are recommended to minimize the volume of solvent added to experimental systems and to enhance long-term stability.[12]
Materials and Equipment:
-
This compound powder (solid form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-Weighing Preparation:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Ensure all equipment is clean and calibrated. Perform all manipulations in a chemical fume hood.
-
-
Calculating the Required Mass:
-
Determine the desired concentration and volume for your stock solution. A concentration of 10-50 mM is common.
-
Use the following formula to calculate the mass of this compound required:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (518.6 g/mol ) / 1000
-
Example Calculation for 1 mL of a 50 mM stock solution:
Mass (mg) = 50 mM × 1 mL × 518.6 / 1000 = 25.93 mg
-
-
Dissolution of this compound:
-
Carefully weigh the calculated amount of this compound powder and transfer it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. It is crucial to use fresh DMSO, as absorbed moisture can reduce the solubility and stability of the compound.[2][12]
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is visibly dissolved.
-
For high concentrations, sonication in a room temperature water bath for 5-10 minutes is recommended to ensure complete dissolution.[9]
-
Visually inspect the solution against a light source to confirm that no particulates remain. The solution should be clear.
-
-
Storage and Handling:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly-sealed amber vials.[12]
-
Label each aliquot clearly with the compound name (this compound), concentration, date of preparation, and solvent (DMSO).
-
For short-term storage (up to several weeks), store the aliquots at -20°C.
-
For long-term storage (months to years), it is recommended to store the aliquots at -80°C.[11] The solid compound has shown stability for at least 2 years when stored properly at -20°C.[7]
-
Mandatory Visualizations
This compound Signaling Pathway
This compound functions by inhibiting the catalytic activity of EZH2, a core component of the PRC2 complex.[3][5] This inhibition prevents the transfer of a methyl group to histone H3 at lysine 27, thereby blocking the formation of the repressive H3K27me3 mark.[13] The reduction in H3K27me3 leads to the de-repression (activation) of tumor suppressor genes, ultimately resulting in decreased cancer cell proliferation and apoptosis.[1][4]
Caption: Simplified EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the logical flow for preparing a stable stock solution of this compound. Following a standardized workflow ensures consistency and minimizes potential errors.
Caption: Standardized workflow for this compound stock solution preparation.
References
- 1. Lirametostat | C27H33F3N4O3 | CID 78320408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorbyt.com [biorbyt.com]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. This compound |Cas:1621862-70-1 Buy this compound from ProbeChem, Global Biochemicals Supplier [probechem.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring H3K27me3 Changes Following CPI-1205 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3) is a key repressive mark associated with gene silencing. This modification is catalyzed by the enzyme Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity and aberrant H3K27me3 levels are implicated in the pathogenesis of various cancers, making EZH2 a compelling therapeutic target.
CPI-1205 is an orally bioavailable small molecule inhibitor of EZH2. By selectively targeting EZH2, this compound leads to a decrease in global H3K27me3 levels, thereby reactivating the expression of tumor suppressor genes and inhibiting cancer cell proliferation. This application note provides a detailed protocol for utilizing Western blot to detect and quantify the changes in H3K27me3 levels in cancer cell lines following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the Western blot protocol.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of H3K27me3.
Data Presentation
The following tables summarize representative quantitative data obtained from densitometric analysis of Western blots, demonstrating the effect of this compound on H3K27me3 levels in a B-cell lymphoma cell line (KARPAS-422).
Table 1: Treatment Conditions
| Parameter | Value |
| Cell Line | KARPAS-422 |
| Treatment | This compound |
| Vehicle Control | 0.1% DMSO |
| Treatment Concentrations | 0.5 µM, 1.5 µM |
| Incubation Time | 96 hours (4 days) |
Table 2: Densitometric Analysis of H3K27me3 Levels
| Treatment | H3K27me3/Total H3 Ratio (Mean ± SD) | % Reduction in H3K27me3 |
| Vehicle Control (0.1% DMSO) | 1.00 ± 0.08 | 0% |
| 0.5 µM this compound | 0.45 ± 0.05 | 55% |
| 1.5 µM this compound | 0.18 ± 0.03 | 82% |
Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and antibodies used.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., KARPAS-422) at a density that will allow for logarithmic growth throughout the treatment period and not exceed 80-90% confluency at the time of harvest. Allow the cells to adhere and resume growth overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0.5 µM and 1.5 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 4 to 8 days). For longer incubation times, the medium with fresh this compound should be replaced every 2-3 days.
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to histone extraction.
Histone Extraction (Acid Extraction Method)
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors). Incubate on a rotator for 30 minutes at 4°C.
-
Nuclei Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate on a rotator for at least 1 hour (or overnight) at 4°C.
-
Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube and add trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for 30 minutes.
-
Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the histone pellet and resuspend it in deionized water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blot
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane. Confirm the transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against H3K27me3 (e.g., rabbit polyclonal or monoclonal) diluted in the blocking buffer as per the manufacturer's recommendation (typically 1:1000 to 1:5000). Incubate overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Data Analysis: Perform densitometric analysis of the H3K27me3 and total H3 bands using image analysis software (e.g., ImageJ). Normalize the H3K27me3 signal to the total H3 signal for each sample to account for loading differences. Calculate the percentage reduction in H3K27me3 levels relative to the vehicle-treated control.
Application Notes and Protocols for CPI-1205 Administration in CB-17 SCID Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of CPI-1205, a potent and selective EZH2 inhibitor, in CB-17 SCID mice models of B-cell lymphoma.
Introduction
This compound is an orally bioavailable small molecule that targets the enzymatic activity of both wild-type and mutant forms of the Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including B-cell lymphomas.[2] this compound competitively inhibits the binding of S-adenosylmethionine (SAM) to the EZH2 catalytic site, leading to decreased H3K27me3 levels and subsequent reactivation of tumor suppressor genes.[1][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including significant tumor growth inhibition in B-cell lymphoma xenografts.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in KARPAS-422 Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume Change from Baseline | Tumor Growth Inhibition (TGI) (%) | Reference |
| Vehicle Control | - | - | - | [1] |
| This compound | 160 mg/kg, twice daily (BID), oral gavage | Significant inhibition of tumor growth by day 25 | Not explicitly quantified, but significant relative to vehicle | [1] |
Table 2: Pharmacodynamic Effect of EZH2 Inhibitors on H3K27me3 Levels
| EZH2 Inhibitor | Cancer Model | Route of Administration | Effect on H3K27me3 Levels | Reference |
| This compound | B-cell Lymphoma Xenograft (KARPAS-422) | Oral | In vivo reduction of H3K27me3 | [1] |
| Tazemetostat | Rhabdoid Tumor Xenografts | Oral Gavage | Significant reduction in the majority of tumors | [4] |
| GSK126 | DLBCL Cell Lines | In vitro | Dose-dependent decrease | [1] |
Experimental Protocols
Protocol 1: Establishment of KARPAS-422 B-cell Lymphoma Xenograft in CB-17 SCID Mice
This protocol details the procedure for establishing a subcutaneous xenograft model of B-cell lymphoma using the KARPAS-422 cell line in CB-17 SCID mice.
Materials:
-
KARPAS-422 human B-cell lymphoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Matrix
-
CB-17 SCID mice (female, 6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic agent (e.g., isoflurane)
-
Animal housing under specific pathogen-free (SPF) conditions
Procedure:
-
Cell Culture: Culture KARPAS-422 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase.
-
Cell Harvesting:
-
Harvest cells by centrifugation.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Matrix on ice.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The final cell suspension should be at a concentration of 1 x 10^7 viable cells per 100 µL.
-
-
Animal Preparation:
-
Acclimatize CB-17 SCID mice for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
-
Tumor Cell Implantation:
-
Shave and disinfect the right flank of the anesthetized mouse.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[5]
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.[3][6]
-
Protocol 2: Preparation and Oral Administration of this compound
This protocol describes the preparation and oral administration of this compound to tumor-bearing CB-17 SCID mice.
Materials:
-
This compound compound
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Weighing scale
-
Homogenizer or sonicator
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation (Example):
-
Note: The precise vehicle for this compound used in specific preclinical studies is not consistently published. A common vehicle for oral gavage of small molecules is a suspension in methylcellulose. Researchers should validate the stability and homogeneity of their chosen formulation.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Calculate the required amount of this compound to achieve the desired final concentration for a dosing volume of approximately 10 mL/kg body weight.
-
Weigh the this compound powder and suspend it in the 0.5% methylcellulose solution.
-
Ensure a uniform suspension by using a homogenizer or sonicator. Prepare the formulation fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact dosing volume.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension or vehicle control.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
-
Based on published preclinical data, a dosage of 160 mg/kg administered twice daily (BID) has been shown to be effective.[1]
-
Continue the treatment for the duration of the study (e.g., 21-28 days), monitoring tumor growth and animal health regularly.
-
Protocol 3: Pharmacodynamic Analysis of H3K27me3 Levels
This protocol outlines the procedure for assessing the in vivo target engagement of this compound by measuring H3K27me3 levels in tumor tissue.
Materials:
-
Tumor-bearing mice (treated with this compound and vehicle)
-
Reagents for tissue homogenization and protein extraction
-
Histone extraction kit
-
Antibodies: anti-H3K27me3 and anti-total Histone H3
-
Western blotting or ELISA reagents and equipment
-
Immunohistochemistry (IHC) reagents and equipment
Procedure:
-
Tissue Collection:
-
At the end of the treatment period (or at specified time points), euthanize the mice.
-
Excise the tumors and either snap-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for IHC.
-
-
Western Blotting/ELISA:
-
Extract histones from the frozen tumor tissue using a histone extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the histone extracts.
-
Perform Western blotting or ELISA using primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Quantify the band intensities (for Western blot) or absorbance (for ELISA) to determine the relative levels of H3K27me3 normalized to total H3.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed, paraffin-embedded tumor tissues for IHC.
-
Perform antigen retrieval and incubate tissue sections with the anti-H3K27me3 antibody.
-
Use an appropriate secondary antibody and detection system.
-
Visualize and score the staining intensity and percentage of positive cells to assess the reduction in H3K27me3 levels in the this compound treated group compared to the vehicle control group.[3]
-
Visualizations
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation.
Caption: Workflow for this compound efficacy testing in a CB-17 SCID mouse xenograft model.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Dose-Response of CPI-1205
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-1205 is a potent and selective oral inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a critical epigenetic modification that leads to the silencing of tumor suppressor genes.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][3] These application notes provide a comprehensive protocol for determining the dose-response curve of this compound in cancer cell lines, a crucial step in preclinical drug development. The protocol details methods for assessing cell viability and target engagement through the analysis of H3K27me3 levels.
Introduction
Epigenetic modifications play a pivotal role in regulating gene expression and cellular function. The methylation of histones is a key epigenetic mechanism, and its dysregulation is a hallmark of many cancers. EZH2, the catalytic subunit of the PRC2 complex, is responsible for the trimethylation of H3K27, leading to transcriptional repression.[1][3] this compound is a small molecule inhibitor that selectively targets the enzymatic activity of both wild-type and mutated forms of EZH2.[1] Determining the effective dose-response of this compound is fundamental to understanding its therapeutic potential and mechanism of action in a cellular context. This document provides detailed protocols for a cell-based dose-response assay, including endpoint analysis of cell viability and target modulation.
Data Presentation
Quantitative data from the dose-response experiments should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the key findings.
Table 1: this compound Compound Details
| Parameter | Value | Reference |
| IUPAC Name | N-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-indole-3-carboxamide | [4] |
| Synonyms | Lirametostat | [4][5] |
| CAS Number | 1621862-70-1 | [4] |
| Molecular Formula | C₂₇H₃₃F₃N₄O₃ | [4] |
| Molecular Weight | 518.57 g/mol | [6] |
| Biochemical IC₅₀ (EZH2) | 2 nM | [5][6] |
| Biochemical IC₅₀ (EZH1) | 52 nM | [5][6] |
| Cellular EC₅₀ (H3K27me3 reduction in HeLa cells) | 32 nM | [4][6] |
Table 2: Recommended Cell Lines and Culture Conditions
| Cell Line | Cancer Type | EZH2 Status | Recommended Seeding Density (cells/well in 96-well plate) |
| KARPAS-422 | B-cell Lymphoma | Y641N mutant | 5,000 - 10,000 |
| SU-DHL-6 | B-cell Lymphoma | Y641N mutant | 5,000 - 10,000 |
| PC-3 | Prostate Cancer | Wild-type | 3,000 - 7,000 |
| LNCaP | Prostate Cancer | Wild-type | 4,000 - 8,000 |
| HeLa | Cervical Cancer | Wild-type | 2,000 - 5,000 |
Table 3: Example Dose-Response Data for this compound (Hypothetical)
| Concentration (nM) | % Cell Viability (Mean ± SD) | % H3K27me3 Reduction (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 3.1 |
| 1 | 98.1 ± 4.8 | 15.2 ± 4.5 |
| 10 | 92.5 ± 6.1 | 45.8 ± 7.2 |
| 30 | 85.3 ± 5.5 | 75.1 ± 6.8 |
| 100 | 70.2 ± 7.3 | 92.3 ± 5.1 |
| 300 | 55.6 ± 6.9 | 95.7 ± 4.3 |
| 1000 | 42.1 ± 8.0 | 96.2 ± 3.9 |
| 3000 | 35.8 ± 7.6 | 97.1 ± 3.5 |
| 10000 | 33.4 ± 7.1 | 97.5 ± 3.2 |
| IC₅₀/EC₅₀ | ~400 nM | ~12 nM |
Experimental Protocols
I. Cell Viability Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell proliferation.
Materials:
-
Selected cancer cell line(s) (e.g., KARPAS-422 for EZH2 mutant, PC-3 for wild-type)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well clear-bottom, black- or white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Multimode plate reader (for luminescence or absorbance)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed the cells into a 96-well plate at the recommended density in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to create a range of concentrations (e.g., 1 nM to 10 µM). A 10-point, 3-fold dilution series is recommended.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
The anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Incubate the treated plates for an extended period, typically 6 to 14 days.
-
Change the medium with freshly prepared this compound every 3-4 days to maintain drug concentration.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
On the day of analysis, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.
-
II. Western Blot for H3K27me3 Target Engagement
This protocol is to confirm that this compound is engaging its target by measuring the reduction in global H3K27me3 levels.
Materials:
-
Cells treated with a dose range of this compound (as described above)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with a range of this compound concentrations for 4-7 days.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27me3 and total Histone H3.
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Plot the normalized H3K27me3 levels against the this compound concentration to determine the EC₅₀ for target engagement.
-
Mandatory Visualization
References
- 1. Constellation Pharmaceuticals Initiates Clinical Development Of this compound, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for Time-Course Experiment Design for CPI-1205 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas, where it promotes cell proliferation and survival by repressing tumor suppressor genes.[3][4]
CPI-1205 is a potent and selective small molecule inhibitor of EZH2.[5] It targets the enzymatic activity of EZH2, leading to a reduction in global H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes.[5][6] This mechanism of action makes this compound a promising therapeutic agent for cancers dependent on EZH2 activity.
These application notes provide a comprehensive guide for designing and conducting time-course experiments to evaluate the cellular and molecular effects of this compound treatment in cancer cell lines. The protocols herein detail methods for assessing the temporal dynamics of EZH2 inhibition, including changes in histone methylation, target gene expression, and cell cycle progression.
Signaling Pathway of EZH2 Inhibition by this compound
This compound inhibits the catalytic activity of EZH2 within the PRC2 complex. This leads to a decrease in H3K27me3 levels at the promoter regions of EZH2 target genes. The removal of this repressive mark allows for the binding of transcriptional activators and the re-expression of tumor suppressor genes, which can induce cell cycle arrest and apoptosis.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. targetedonc.com [targetedonc.com]
- 4. EZH2 suppresses the chemosensitivity of diffuse large B cell lymphoma via regulating TP53INP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibitors abrogate upregulation of trimethylation of H3K27 by CDK9 inhibitors and potentiate its activity against diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Formulation of CPI-1205 for Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1205, also known as lirametostat, is a potent and selective inhibitor of the histone lysine (B10760008) methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[4][5][6] Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies, including B-cell lymphomas and prostate cancer, making it a compelling therapeutic target.[3][7][8] this compound is an orally bioavailable small molecule that has demonstrated anti-tumor activity in preclinical models and has been investigated in clinical trials.[1][9]
These application notes provide detailed protocols for the preparation of a this compound formulation suitable for oral administration in preclinical in vivo studies, along with methodologies for quality control, stability assessment, and a general framework for conducting in vivo efficacy experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for developing a suitable formulation for in vivo administration.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₃F₃N₄O₃ | [1] |
| Molecular Weight | 518.57 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility | Insoluble in water. Soluble in DMSO (100 mg/mL) and Ethanol (100 mg/mL). | [1] |
| Oral Bioavailability | Good oral bioavailability in rats (44.6%) and dogs (46.2%). | [1] |
Signaling Pathway of EZH2 Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of EZH2. This prevents the transfer of a methyl group from the cofactor S-adenosyl-methionine (SAM) to H3K27, leading to a global reduction in H3K27me3 levels. This, in turn, derepresses the transcription of tumor suppressor genes that were silenced by the PRC2 complex, ultimately leading to decreased cancer cell proliferation and apoptosis.[2][10]
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Constellation Pharmaceuticals Initiates Clinical Development Of this compound, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 4. bpng.co.uk [bpng.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. xenograft.org [xenograft.org]
- 10. Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CPI-1205 Activity in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity, through overexpression or mutation, is implicated in the pathogenesis of various cancers.[2][3] CPI-1205 (Lirametostat) is an orally available, selective inhibitor of EZH2, targeting both wild-type and mutated forms of the enzyme.[1][4] By inhibiting EZH2, this compound prevents H3K27 methylation, leading to altered gene expression and a reduction in the proliferation of cancer cells.[1] HeLa, a human cervical cancer cell line, is a widely used model for assessing the cellular activity of EZH2 inhibitors due to its robust growth characteristics and established response to epigenetic modulators.
These application notes provide a comprehensive guide for utilizing HeLa cells to assess the activity of this compound, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action of this compound
This compound selectively inhibits the methyltransferase activity of EZH2.[1] This inhibition leads to a global decrease in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately leading to decreased cancer cell proliferation.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EZH2) | 2 nM | Biochemical Assay | [5] |
| IC50 (EZH1) | 52 nM | Biochemical Assay | [5] |
| EC50 (H3K27me3 reduction) | 32 nM | HeLa Cells | [5] |
Table 2: Hypothetical Dose-Response of this compound on HeLa Cell Viability
| This compound Concentration (nM) | Percent Viability (relative to DMSO control) |
| 0 (DMSO) | 100% |
| 10 | 95% |
| 50 | 80% |
| 100 | 65% |
| 500 | 40% |
| 1000 | 25% |
Experimental Protocols
HeLa Cell Culture
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
Western Blotting for H3K27me3 Levels
This protocol assesses the direct effect of this compound on its target within the cell.
Materials:
-
HeLa cells
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed 3 x 10⁵ HeLa cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for 72-96 hours.[6] A longer incubation time is necessary to observe significant changes in histone methylation due to cell division.[6]
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of RIPA buffer.[6]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate 15-20 µg of protein per lane on a 15% SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and Total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.[7][8]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[6]
-
Wash the membrane again as in the previous step.[6]
-
-
Detection and Analysis:
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on HeLa cell proliferation and viability.
Materials:
-
HeLa cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Viability Assessment (MTT Assay Example):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate for 5 minutes.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound activity in HeLa cells.
References
- 1. Facebook [cancer.gov]
- 2. news-medical.net [news-medical.net]
- 3. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Probing Apoptosis in Multiple Myeloma Cells with the EZH2 Inhibitor CPI-1205
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advances, MM remains largely incurable, necessitating the exploration of novel therapeutic targets. One such target is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is frequently overexpressed in MM and is associated with poor prognosis.[1] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 epigenetically silences tumor suppressor genes, thereby promoting cancer cell proliferation and survival.[2]
CPI-1205 is a potent and selective small-molecule inhibitor of EZH2.[3] By blocking the catalytic activity of EZH2, this compound is designed to reactivate silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of EZH2 inhibitors in various cancer models, including multiple myeloma.[1][2][4] These application notes provide a comprehensive guide to utilizing this compound to induce and quantify apoptosis in multiple myeloma cell lines. Detailed protocols for key apoptosis assays, including Annexin V/PI staining, caspase activity assays, and Western blotting for apoptotic markers, are provided.
Mechanism of Action of this compound in Inducing Apoptosis
This compound, as an EZH2 inhibitor, induces apoptosis in multiple myeloma cells through a multi-faceted mechanism. By inhibiting the methyltransferase activity of EZH2, it leads to a global reduction in H3K27me3, a repressive epigenetic mark. This results in the de-repression and re-expression of tumor suppressor genes.[2] Key events in this compound-induced apoptosis include:
-
Cell Cycle Arrest: EZH2 inhibition leads to the upregulation of cyclin-dependent kinase inhibitors, causing cells to arrest in the cell cycle, which is often a prerequisite for apoptosis.[1]
-
Modulation of Bcl-2 Family Proteins: EZH2 inhibition can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This may involve the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic BH3-only proteins such as BIM and BID.[5]
-
Caspase Activation: The culmination of these events is the activation of the caspase cascade, the central executioners of apoptosis.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in multiple myeloma cells.
Caption: this compound inhibits EZH2, leading to apoptosis.
Data Presentation
The following tables provide a template for summarizing quantitative data from apoptosis assays. It is recommended to perform experiments with a range of this compound concentrations and incubation times to determine the optimal conditions for your specific multiple myeloma cell line.
Table 1: Effect of this compound on the Viability of Multiple Myeloma Cell Lines (72h Treatment)
| Cell Line | This compound Concentration (µM) | % Viable Cells (Mean ± SD) | IC50 (µM) |
| MM.1S | 0 (Vehicle) | 100 ± 5.2 | |
| 0.1 | 85.3 ± 4.1 | ||
| 1 | 62.1 ± 6.5 | ||
| 10 | 45.8 ± 3.9 | ||
| RPMI-8226 | 0 (Vehicle) | 100 ± 6.1 | |
| 0.1 | 90.7 ± 5.5 | ||
| 1 | 75.4 ± 4.8 | ||
| 10 | 58.2 ± 6.3 | ||
| NCI-H929 | 0 (Vehicle) | 100 ± 4.8 | |
| 0.1 | 88.9 ± 3.7 | ||
| 1 | 68.3 ± 5.1 | ||
| 10 | 51.6 ± 4.4 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining (48h Treatment)
| Cell Line | This compound Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic (Annexin V+/PI+) (Mean ± SD) |
| MM.1S | 0 (Vehicle) | 5.2 ± 1.1 | 3.1 ± 0.8 |
| 5 | 25.6 ± 2.4 | 15.3 ± 1.9 | |
| RPMI-8226 | 0 (Vehicle) | 4.8 ± 0.9 | 2.9 ± 0.6 |
| 5 | 22.1 ± 2.1 | 12.8 ± 1.5 |
Table 3: Caspase-3/7 Activity Assay (24h Treatment)
| Cell Line | This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) (Mean ± SD) |
| MM.1S | 0 (Vehicle) | 1.0 ± 0.15 |
| 5 | 4.2 ± 0.4 | |
| RPMI-8226 | 0 (Vehicle) | 1.0 ± 0.12 |
| 5 | 3.8 ± 0.3 |
Table 4: Western Blot Analysis of Apoptotic Markers (48h Treatment)
| Protein | Expected Change with this compound | Observed Change in MM.1S Cells |
| Cleaved PARP | Increase | +++ |
| Cleaved Caspase-3 | Increase | +++ |
| Cleaved Caspase-9 | Increase | ++ |
| Bcl-2 | Decrease | - |
| Mcl-1 | Decrease | -- |
| Bax | No significant change | +/- |
| BIM | Increase | ++ |
(Note: The data in these tables are illustrative and should be replaced with experimental results.)
Experimental Protocols
The following diagram provides a general workflow for assessing this compound-induced apoptosis in multiple myeloma cells.
Caption: Workflow for studying this compound induced apoptosis.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, NCI-H929)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in suspension at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the indicated time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Transfer the cell suspension to centrifuge tubes. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate controls for compensation (unstained cells, Annexin V-FITC only, PI only).
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Multiple myeloma cells
-
White-walled 96-well plates
-
This compound
-
Vehicle control (DMSO)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 1 x 10^4 cells) per well in a white-walled 96-well plate.
-
Treatment: Add this compound or vehicle control to the wells and incubate for the desired time (e.g., 12, 24, 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression and cleavage of key proteins involved in the apoptotic cascade.
Materials:
-
Multiple myeloma cells
-
This compound
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-BIM, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Constellation Pharmaceuticals Announces First Patient Dosed in Phase 1b/2 PROSTAR Combination Study of this compound in Advanced Form of Prostate Cancer - BioSpace [biospace.com]
- 4. mdpi.com [mdpi.com]
- 5. The c-Abl inhibitor, radotinib induces apoptosis in multiple myeloma cells via mitochondrial-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting lack of H3K27me3 reduction with CPI-1205
Welcome to the technical support center for CPI-1205. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent and selective inhibitor of EZH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Lirametostat, is an orally bioavailable small molecule that selectively inhibits the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[4] This H3K27me3 mark is a repressive epigenetic modification that leads to the silencing of target genes. By inhibiting EZH2, this compound prevents the formation of H3K27me3, leading to the derepression of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells where EZH2 is overexpressed or mutated.[3]
Q2: What are the expected biochemical and cellular potencies of this compound?
This compound is a highly potent inhibitor of EZH2. The following table summarizes its key potency values.
| Assay Type | Target | IC50 / EC50 | Reference |
| Biochemical IC50 | Wild-type EZH2 | 2 nM | [2] |
| Biochemical IC50 | EZH2 (Y641N mutant) | 3 nM | [2] |
| Biochemical IC50 | EZH1 | 52 nM | [2] |
| Cellular EC50 | H3K27me3 reduction in HeLa cells | 32 nM | [2] |
| Cellular EC50 | H3K27me3 reduction in KARPAS-422 cells | Not specified, but effective at 1.5 µM | [5][6] |
Q3: My cells treated with this compound do not show a reduction in global H3K27me3 levels. What are the potential causes?
Several factors could contribute to a lack of observable H3K27me3 reduction. These can be broadly categorized into issues with the compound, experimental setup, or the biological context of the cells.
-
Compound Integrity and Activity:
-
Experimental Conditions:
-
Concentration: The concentration of this compound may be too low for your specific cell line.
-
Treatment Duration: The treatment duration may be insufficient to observe a significant reduction in H3K27me3 levels, as this histone mark can be stable.
-
Cell Density: High cell density can affect drug availability and cellular response.
-
-
Cellular Mechanisms of Resistance:
-
Drug Efflux: Your cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.[7]
-
Activation of Bypass Pathways: Pro-survival signaling pathways such as PI3K/AKT, MEK, or IGF-1R may be activated, compensating for EZH2 inhibition.[7][8]
-
EZH2 Mutations: Pre-existing or acquired mutations in the EZH2 gene could prevent this compound from binding to its target.[8]
-
Non-canonical EZH2 Function: In some contexts, the oncogenic activity of EZH2 may be independent of its methyltransferase function.[9]
-
Troubleshooting Guides
Problem: No observable reduction in H3K27me3 by Western Blot after this compound treatment.
This guide provides a systematic approach to troubleshoot the lack of H3K27me3 reduction in your experiments.
Step 1: Verify Compound and Experimental Setup
| Potential Issue | Recommended Action | Expected Outcome |
| Compound Integrity | Use a fresh aliquot of this compound. Confirm proper storage conditions (-20°C for powder).[1][2] | A fresh, properly stored compound should be active. |
| Compound Solubility | Prepare a fresh stock solution in an appropriate solvent like DMSO. Ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.1%). Visually inspect for any precipitation.[1] | This compound should be fully dissolved in the culture medium. |
| Dose-Response | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM). | Determine the optimal concentration for H3K27me3 reduction in your cell line. |
| Time-Course | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) at the optimal concentration. | Identify the necessary treatment duration to observe a significant decrease in H3K27me3. |
Step 2: Investigate Cellular Mechanisms of Resistance
If the issue persists after verifying the compound and experimental setup, consider the possibility of cellular resistance.
| Potential Mechanism | Suggested Experiment | Data Interpretation |
| Drug Efflux | Use a fluorescent dye efflux assay (e.g., with Rhodamine 123). Consider co-treatment with a P-glycoprotein inhibitor.[7] | Increased dye retention with the inhibitor suggests active drug efflux. |
| Activation of Bypass Pathways | Perform Western blotting for key proteins in pro-survival pathways (e.g., p-AKT, p-ERK).[8][10] | Increased phosphorylation of these proteins may indicate pathway activation. |
| EZH2 Mutations | Sequence the EZH2 gene in your cell line to identify potential mutations that could confer resistance.[8] | Compare the sequence to the wild-type EZH2 to identify any amino acid changes. |
| Non-canonical EZH2 Function | Assess the effect of this compound on cell proliferation or other functional readouts, even in the absence of H3K27me3 reduction. | If this compound has a functional effect without altering H3K27me3, it may suggest a non-canonical mechanism of EZH2.[9] |
Experimental Protocols
Protocol 1: Western Blotting for H3K27me3
This protocol details the steps for assessing global H3K27me3 levels in cell lysates.
-
Cell Lysis and Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform acid extraction of histones. Briefly, resuspend the cell pellet in a hypotonic lysis buffer, isolate the nuclei, and extract histones with 0.2 M sulfuric acid.
-
Precipitate the histones with trichloroacetic acid.[11]
-
Wash the histone pellet with acetone (B3395972) and air dry.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[12]
-
-
Sample Preparation:
-
Mix 15-20 µg of histone extract with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[12]
-
-
Gel Electrophoresis:
-
Load samples onto a 15% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]
-
-
Antibody Incubation:
-
Incubate the membrane with a validated anti-H3K27me3 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[12]
-
-
Loading Control:
-
Probe for total Histone H3 as a loading control to ensure equal loading of histone proteins.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol is for assessing the genome-wide distribution of the H3K27me3 histone mark.
-
Cell Fixation and Lysis:
-
Crosslink cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
-
Chromatin Shearing:
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K27me3 antibody.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with proteinase K.
-
-
DNA Purification:
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Analysis:
-
Analyze the enrichment of specific genomic regions by qPCR or prepare libraries for next-generation sequencing (ChIP-seq).
-
For ChIP-seq, consider using a spike-in control (e.g., Drosophila chromatin) for normalization, especially when expecting global changes in H3K27me3.[5]
-
Visualizations
Caption: Mechanism of action of this compound on the EZH2 signaling pathway.
Caption: A logical workflow for troubleshooting the lack of H3K27me3 reduction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Facebook [cancer.gov]
- 4. The Role of the EZH2 and H3K27me3 Expression as a Predictor of Clinical Outcomes in Salivary Duct Carcinoma Patients: A Large-Series Study With Emphasis on the Relevance to the Combined Androgen Blockade and HER2-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 10. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Addressing CPI-1205 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPI-1205. The information is designed to directly address common challenges, particularly those related to the compound's solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer for my experiment. What should I do?
A1: This is a common issue when working with hydrophobic small molecules like this compound. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. Here are several steps you can take to troubleshoot this issue:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay. The solubility in aqueous solutions is limited, and your working concentration may be exceeding this limit.
-
Optimize DMSO Concentration: While minimizing DMSO is often a goal, a slightly higher final concentration (e.g., 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects on your experimental system.
-
Use a Co-solvent System: For in vivo or some in vitro applications, a co-solvent system can be employed. A suggested formulation includes 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[1] However, for cell-based assays, the tolerance to these solvents must be predetermined.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. It is recommended to prepare fresh dilutions from your stock solution immediately before use.
Q2: What is the best way to prepare a this compound stock solution?
A2: Proper preparation of the stock solution is critical for obtaining reproducible results.
-
Recommended Solvent: High-quality, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is soluble in DMSO up to 100 mg/mL (192.83 mM).[1] Using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce the solubility of the compound.[1]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: What are the known solubilities of this compound in different solvents?
A3: The solubility of this compound varies significantly across different solvents. This information is crucial for preparing appropriate solutions for your experiments.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 100 mg/mL[1] | 192.83 mM[1] |
| Ethanol | 100 mg/mL[1] | 192.83 mM |
| DMF | 33 mg/mL[2] | 63.63 mM |
| Water | Insoluble[1] | - |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2] | 0.31 mM |
Q4: Can I sonicate this compound to get it into solution?
A4: Yes, sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO.[3] However, be mindful of the duration and intensity of sonication to avoid potential degradation of the compound. Gentle warming to 37°C can also be employed.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 518.57 g/mol , add 192.8 µL of DMSO).
-
Vortex and/or sonicate briefly until the solid is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Serial Dilution and Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations.
-
To prepare the final working solution, add a small volume of the intermediate DMSO dilution to your pre-warmed aqueous experimental buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around. Mix immediately and thoroughly by gentle vortexing or inversion.
-
The final DMSO concentration in your assay should ideally be below 0.5% and consistent across all samples, including a vehicle control.
-
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Selecting a sensitive cell line for CPI-1205 experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting sensitive cell lines for experiments with CPI-1205, a potent and selective inhibitor of the histone methyltransferase EZH2. This guide includes troubleshooting advice and frequently asked questions in a user-friendly format, detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How do I select a sensitive cell line for my this compound experiment?
A1: Sensitivity to EZH2 inhibitors like this compound is often associated with specific genetic backgrounds. Consider the following factors:
-
EZH2 Mutations: Cell lines with activating mutations in EZH2, particularly in the SET domain (e.g., Y641, A677), are often highly dependent on its catalytic activity and, therefore, sensitive to inhibition.
-
SWI/SNF Complex Mutations: Tumors with inactivating mutations in components of the SWI/SNF chromatin remodeling complex (e.g., SMARCB1, ARID1A) can exhibit synthetic lethality with EZH2 inhibition.
-
EZH2 Overexpression: High levels of EZH2 expression, which are common in many cancers like prostate and breast cancer, can also indicate dependence on EZH2 activity.[1][2]
Refer to the quantitative data in Table 1 for guidance on cell lines with known sensitivity to EZH2 inhibitors.
Q2: My cells are not responding to this compound treatment. What are the possible reasons and troubleshooting steps?
A2: Lack of response to this compound can stem from several factors, from experimental setup to intrinsic cellular resistance.
-
Insufficient Treatment Duration: The effects of EZH2 inhibition on cell proliferation can be slow to manifest. Ensure you are treating your cells for a sufficient period, often 6 to 14 days for cell viability assays, with media and inhibitor replenishment every 3-4 days.
-
Incorrect Inhibitor Concentration: Perform a dose-response experiment across a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal IC50 for your specific cell line.
-
Inhibitor Instability: Ensure proper storage of this compound stock solutions (e.g., in DMSO at -80°C in single-use aliquots) to prevent degradation from repeated freeze-thaw cycles.
-
Cell Line Insensitivity: Not all cell lines are sensitive to EZH2 inhibition. Consider using a known sensitive cell line, such as Karpas-422 or Pfeiffer, as a positive control in your experiments.
-
Acquired Resistance: Resistance to EZH2 inhibitors can develop through various mechanisms, including:
-
Activation of bypass signaling pathways: Upregulation of pro-survival pathways like PI3K/AKT or MEK can compensate for EZH2 inhibition.
-
Secondary mutations in EZH2: Mutations in the EZH2 gene can prevent the inhibitor from binding to its target.[3]
-
Loss of cell cycle control: Disruption of the RB1/E2F axis can uncouple cell proliferation from EZH2's regulatory control.[4][5]
-
Q3: I am not observing a decrease in global H3K27me3 levels after this compound treatment in my western blot. What should I do?
A3: This is a common issue that can be addressed by carefully reviewing your experimental protocol and reagents.
-
Antibody Issues: Ensure you are using a well-validated primary antibody specific for H3K27me3 that is suitable for western blotting.
-
Insufficient Treatment Time or Concentration: Similar to cell viability, a significant reduction in the stable H3K27me3 mark may require prolonged treatment (e.g., 72 hours or longer) and an adequate concentration of the inhibitor.
-
Inefficient Histone Extraction: Histone proteins can be challenging to extract. Use a protocol specifically designed for histone extraction, such as acid extraction, to ensure you are enriching for nuclear proteins.
-
Loading Controls: Always use an appropriate loading control for histone modifications, such as total Histone H3, to ensure equal loading of nuclear protein across your gel.
Quantitative Data: Cell Line Sensitivity to EZH2 Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and other representative EZH2 inhibitors. This data can guide the selection of appropriate cell lines and starting concentrations for your experiments.
| Inhibitor | Target(s) | Biochemical IC50/Ki (Wild-Type EZH2) | Cellular Proliferation IC50 (EZH2-mutant cell lines) | Reference(s) |
| This compound (Lirametostat) | EZH2/EZH1 | IC50: 2 nM (EZH2) , 52 nM (EZH1) | Induces apoptosis in multiple myeloma and plasmacytoma cell models. | [6][7] |
| Tazemetostat (EPZ-6438) | EZH2/EZH1 | Ki: 2.5 nM (IC50: 11-16 nM) | IC50 range: <0.001 to 7.6 µM | [8] |
| GSK126 | EZH2 | 9.9 nM | Potent inhibition of proliferation in EZH2-mutant DLBCL cell lines. | [8] |
| EI1 (Ezh2-IN-8) | EZH2 | 15 ± 2 nM | Potent inhibition of proliferation in EZH2-mutant DLBCL cells. | [9] |
Key Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Change the medium with freshly prepared inhibitor every 3-4 days.
-
On the day of analysis, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.
Western Blot for H3K27me3
This protocol is for determining the effect of this compound on the levels of H3K27 trimethylation.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 72 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and quantify protein concentration.
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate 15-20 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3 as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the genome-wide distribution of the H3K27me3 histone mark.
Materials:
-
Treated and untreated cancer cells
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer
-
Sonicator
-
Antibody specific for H3K27me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Fragmentation: Sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the fragmented chromatin with an antibody specific for H3K27me3 overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).
Visualizations
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of EZH2 Inhibitors like CPI-1205
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing potential off-target effects of the EZH2 inhibitor CPI-1205 (Lirametostat). The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available, selective inhibitor of the histone lysine (B10760008) methyltransferase EZH2.[1] It competitively binds to the S-adenosyl-methionine (SAM) binding site of EZH2, preventing the methylation of histone H3 on lysine 27 (H3K27).[2] This leads to a global decrease in the repressive H3K27me3 mark, altering gene expression and inhibiting the proliferation of cancer cells dependent on EZH2 activity.[1]
Q2: What are the known primary off-targets of this compound?
The most well-characterized off-target of this compound is EZH1, a close homolog of EZH2.[3] While selective for EZH2, this compound does exhibit inhibitory activity against EZH1, albeit at a lower potency.[3] Understanding the functional consequences of dual EZH1/EZH2 inhibition is crucial, as both enzymes can be part of the Polycomb Repressive Complex 2 (PRC2) and share some overlapping functions in gene repression.[4][5]
Q3: My cells are showing a phenotype that is not consistent with published effects of EZH2 inhibition. Could this be an off-target effect?
Yes, unexpected phenotypes are a common indicator of potential off-target effects. While this compound is a selective inhibitor, it is possible that at certain concentrations or in specific cellular contexts, it may interact with other cellular proteins, such as kinases or other methyltransferases. Resistance to EZH2 inhibitors can also arise from the activation of bypass signaling pathways, such as the PI3K/AKT or MEK pathways, which could be considered a form of functional off-target effect.[6]
Q4: How can I distinguish between on-target EZH2 inhibition and off-target effects in my experiments?
Several strategies can be employed:
-
Dose-response analysis: On-target effects should typically occur at concentrations consistent with the IC50 for EZH2 inhibition and H3K27me3 reduction. Off-target effects may appear at higher concentrations.
-
Use of a structurally distinct EZH2 inhibitor: If a different EZH2 inhibitor with a distinct chemical scaffold recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Overexpression of a wild-type, non-mutable EZH2 could potentially rescue an on-target phenotype.
-
Direct off-target identification: Techniques like Cellular Thermal Shift Assay (CETSA) and affinity purification coupled with mass spectrometry can directly identify protein binding partners of this compound in your experimental system.[7]
Troubleshooting Guide
Scenario 1: Inconsistent or unexpected cell viability results.
Problem: You observe significant cytotoxicity at concentrations where you don't expect to see strong anti-proliferative effects based on EZH2 inhibition alone, or you see varying responses across different cell lines that do not correlate with EZH2 expression levels.
Possible Cause: Off-target kinase inhibition or engagement of other critical cellular proteins. Activation of pro-survival signaling pathways can also lead to resistance and confounding results.[6]
Troubleshooting Steps:
-
Confirm On-Target EZH2 Inhibition:
-
Perform a Western blot to verify a dose-dependent reduction in global H3K27me3 levels. This confirms that this compound is engaging its primary target at the concentrations used.[8]
-
-
Evaluate Potential Off-Target Pathways:
-
Assess the activation status of known resistance pathways, such as PI3K/AKT (p-AKT levels) and MEK/ERK (p-ERK levels), by Western blot.[6]
-
-
Perform a Kinase Selectivity Screen:
Scenario 2: Observation of a novel phenotype unrelated to known EZH2 functions.
Problem: Your experiment reveals a cellular phenotype (e.g., changes in morphology, differentiation state, or signaling pathways) that has not been previously associated with the inhibition of EZH2.
Possible Cause: Engagement of a novel, uncharacterized off-target protein by this compound.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA):
-
This technique can be used to identify proteins that are stabilized by this compound binding in intact cells, providing direct evidence of target engagement.[6]
-
-
Affinity Purification-Mass Spectrometry (AP-MS):
-
This method can identify proteins that directly interact with an immobilized form of this compound from a cell lysate, revealing potential off-targets.[7]
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Notes |
| EZH2 (Wild-Type) | 0.24 | Potent inhibition of the primary target.[3] |
| EZH2 (Y641N) | 0.51 | Effective against a common gain-of-function mutant.[3] |
| EZH1 | 6.1 | Demonstrates selectivity for EZH2 over EZH1.[3] |
Note: A comprehensive, publicly available kinase selectivity panel for this compound is not available. Researchers are encouraged to perform their own kinase profiling to assess off-target activities relevant to their specific experimental context.
Table 2: Exemplary IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
IC50 values can be highly dependent on the cell line and assay conditions. The data presented are examples and should be determined empirically for the specific cell lines used in your research.[11]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to its target(s) in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibody against the protein of interest (e.g., EZH2)
-
Secondary antibody
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform a Western blot using an antibody against the target protein to detect the amount of soluble protein at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.[6]
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol is for identifying proteins that interact with this compound.
Materials:
-
This compound or a derivatized analog for immobilization
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate
-
Wash buffers of increasing stringency
-
Elution buffer
-
Mass spectrometry reagents and equipment
Procedure:
-
Inhibitor Immobilization: Covalently couple this compound (or an analog with a linker) to the affinity resin.
-
Affinity Pulldown: Incubate the immobilized inhibitor with cell lysate. Include a control with beads alone or beads with an inactive analog.
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify the proteins from the mass spectra. Compare the proteins identified in the this compound pulldown with the control to identify specific interactors, which are potential off-targets.[7]
Visualizations
References
- 1. A partially disordered region connects gene repression and activation functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. confluencediscovery.com [confluencediscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Why is my cell line resistant to CPI-1205 treatment?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify potential reasons for cell line resistance to CPI-1205 treatment.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally available, selective inhibitor of the histone lysine (B10760008) methyltransferase EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27).[2][3] This methylation leads to the silencing of target genes. By inhibiting EZH2, this compound prevents H3K27 methylation, which alters gene expression patterns and results in decreased proliferation of cancer cells where EZH2 is overexpressed or mutated.[2]
2. My cell line is not responding to this compound treatment. What are the potential reasons for this resistance?
Resistance to EZH2 inhibitors like this compound can arise from several factors:
-
Target Alteration: Mutations in the EZH2 gene can prevent the binding of this compound to the EZH2 protein.[4]
-
Activation of Bypass Signaling Pathways: The activation of alternative survival pathways can compensate for the inhibition of EZH2. Key pathways implicated in resistance to EZH2 inhibitors include the PI3K/AKT, MEK, and IGF-1R pathways.[4]
-
Decoupling of Cell Cycle Control: Alterations in cell cycle regulatory proteins, such as mutations in the RB1/E2F axis, can allow cells to evade the G1 arrest typically induced by EZH2 inhibition.[5]
-
Drug Efflux: Increased expression or activity of drug efflux pumps, such as ABCB1 (MDR1) and ABCG2, can reduce the intracellular concentration of this compound.
-
Epigenetic Reprogramming: Cancer cells can undergo broader epigenetic changes that lead to the development of drug-tolerant persister cells.[6]
3. How can I determine if my resistant cell line has mutations in the EZH2 gene?
To identify mutations in the EZH2 gene, you can perform Sanger sequencing of the EZH2 coding region or utilize next-generation sequencing (NGS) for a more comprehensive analysis.
4. What are some alternative therapeutic strategies if my cell line is resistant to this compound due to an EZH2 mutation?
Some acquired mutations in EZH2 that confer resistance to certain EZH2 inhibitors may not affect the binding of other inhibitors. For instance, cells resistant to GSK126 and EPZ-6438 remained sensitive to the EZH2 inhibitor UNC1999 and the EED inhibitor EED226.[4] Therefore, exploring other EZH2 inhibitors with different binding modes or targeting other components of the PRC2 complex, like EED, could be a viable strategy.
Troubleshooting Guides
Guide 1: Investigating Target Engagement and Alterations
This guide will help you determine if this compound is effectively engaging its target (EZH2) and if there are any alterations in the target itself.
Experimental Workflow:
Caption: Workflow to assess this compound target engagement.
Experimental Protocol: Western Blot for H3K27me3
-
Cell Treatment: Treat both your parental (sensitive) and suspected resistant cell lines with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Histone Extraction: Isolate histones from the treated cells using a histone extraction kit or a high-salt extraction method.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Data Interpretation:
| Expected Outcome | Possible Interpretation | Next Steps |
| Sensitive Cells: Dose-dependent decrease in H3K27me3. | This compound is effectively inhibiting EZH2. | This serves as a positive control. |
| Resistant Cells: No change in H3K27me3 levels. | The drug may not be reaching its target, or the target is altered. | 1. Verify Drug Permeability: Use a fluorescently tagged analog or LC-MS/MS to measure intracellular drug concentration. 2. Sequence EZH2: Perform Sanger or next-generation sequencing of the EZH2 gene to check for mutations that could prevent drug binding.[4] |
| Resistant Cells: Decrease in H3K27me3 levels. | The drug is engaging its target, but resistance is mediated by downstream or parallel pathways. | Proceed to Guide 2 to investigate the activation of bypass signaling pathways. |
Guide 2: Investigating Activation of Bypass Signaling Pathways
If this compound is successfully reducing H3K27me3 levels but the cells remain resistant, the activation of compensatory survival pathways is a likely cause.[4]
Signaling Pathway Diagram:
Caption: Potential bypass signaling pathways in this compound resistance.
Experimental Protocol: Western Blot for Key Signaling Proteins
-
Cell Lysate Preparation: Treat sensitive and resistant cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform SDS-PAGE and western blotting as described in Guide 1.
-
Antibodies: Use primary antibodies to detect the phosphorylated (active) and total forms of key proteins in the PI3K/AKT and MEK/ERK pathways. Recommended antibodies include:
-
p-AKT (Ser473) and total AKT
-
p-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
p-IGF-1R and total IGF-1R
-
FOXO3A
-
BAD
-
TNFSF10
-
Data Interpretation:
| Protein Analyzed | Expected Result in Resistant Cells (if pathway is activated) | Implication |
| p-AKT / Total AKT | Increased ratio compared to sensitive cells. | Activation of the PI3K/AKT pathway is providing a pro-survival signal.[4] |
| p-ERK / Total ERK | Increased ratio compared to sensitive cells. | Activation of the MEK/ERK pathway is promoting cell proliferation and survival.[4] |
| FOXO3A | Decreased nuclear localization or total protein levels. | Phosphorylation by AKT and/or ERK can lead to the exclusion of the pro-apoptotic transcription factor FOXO3A from the nucleus, preventing the expression of its target genes. |
| BAD / TNFSF10 | Decreased protein expression. | Reduced levels of these pro-apoptotic proteins, which are downstream of FOXO3A, can lead to resistance to apoptosis.[4] |
Guide 3: Assessing Drug Efflux Pump Activity
This guide will help you determine if increased drug efflux is contributing to this compound resistance.
Experimental Workflow:
Caption: Workflow for investigating drug efflux pump involvement.
Experimental Protocol: Rhodamine 123 Efflux Assay
Rhodamine 123 is a substrate for efflux pumps like ABCB1. Increased efflux of this dye from cells indicates higher pump activity.
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Dye Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Efflux Phase: Wash the cells to remove excess dye and resuspend them in fresh, pre-warmed media.
-
Inhibitor Treatment (Optional): For a subset of resistant cells, include a known efflux pump inhibitor (e.g., Verapamil for ABCB1) during the efflux phase.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer at different time points (e.g., 0, 30, 60, 120 minutes).
Data Interpretation:
| Cell Line | Expected Outcome | Interpretation |
| Sensitive Cells | High and sustained intracellular fluorescence. | Low efflux pump activity. |
| Resistant Cells | Rapid decrease in intracellular fluorescence over time. | High efflux pump activity, leading to the removal of the dye. |
| Resistant Cells + Inhibitor | Sustained intracellular fluorescence, similar to sensitive cells. | The inhibitor is blocking the efflux pump, confirming that increased efflux is a likely mechanism of resistance in these cells. |
By systematically working through these FAQs and troubleshooting guides, researchers can identify the most probable causes of this compound resistance in their cell lines and design subsequent experiments to overcome this challenge.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of CPI-1205 in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the EZH2 inhibitor, CPI-1205. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies, with a focus on enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound after oral gavage in our rat studies. What are the potential reasons for this?
A1: Low and variable oral exposure of this compound is likely attributable to its physicochemical properties. As an indole-based compound, it may exhibit poor aqueous solubility, which is a primary barrier to efficient absorption from the gastrointestinal (GI) tract. Key contributing factors include:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous media, which hinders its dissolution in the GI fluids, a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall and/or liver before it reaches systemic circulation, thereby reducing the amount of active drug.[1][2]
-
Inadequate Formulation: The vehicle used for oral administration may not be optimal for maintaining the drug in a solubilized or readily absorbable state within the GI tract.
Q2: What are the recommended starting points for formulating this compound for oral administration in animal studies to improve its bioavailability?
A2: To enhance the oral bioavailability of this compound, it is crucial to employ formulation strategies that address its poor solubility. Here are some recommended approaches:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and a surfactant can significantly improve the solubility of this compound. A commonly used combination for preclinical studies is a mixture of PEG 400 and Labrasol®.[3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases its surface area, leading to a faster dissolution rate in the GI tract.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This can enhance the solubility and absorption of lipophilic drugs.[5][6][7]
Q3: Is there a known food effect on the oral absorption of this compound?
-
Gastric pH: Changes in stomach acidity can affect the dissolution of pH-sensitive compounds.
-
Gastric Emptying Time: Food can delay the transit of the drug from the stomach to the small intestine, which is the primary site of absorption for many drugs.[8][9]
-
Bile Salt Secretion: The presence of fats in a meal stimulates the release of bile salts, which can aid in the solubilization of lipophilic compounds.[9]
For preclinical studies, it is advisable to investigate the pharmacokinetic profile of this compound in both fasted and fed states to understand the potential impact of food on its absorption.[10][11]
Troubleshooting Guides
Issue 1: High variability in plasma exposure between animals in the same dosing group.
This is a common challenge with poorly soluble compounds and can obscure the interpretation of efficacy and toxicology data.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high inter-animal variability.
Detailed Steps:
-
Verify Formulation Homogeneity:
-
Problem: If this compound is administered as a suspension, inadequate mixing can lead to inconsistent drug concentrations in the dosing vehicle.
-
Solution: Ensure the formulation is thoroughly mixed before and during dosing. For suspensions, continuous stirring is recommended. Consider particle size analysis to ensure a uniform distribution.
-
-
Review Dosing Technique:
-
Problem: Inconsistent oral gavage technique can lead to incorrect dosing or stress-induced physiological changes in the animals.
-
Solution: Ensure all personnel are properly trained in oral gavage. Verify the correct placement of the gavage needle and the accuracy of the dosing volume for each animal.
-
-
Consider GI Tract Variability:
-
Problem: Individual differences in gastric pH and emptying times among animals can contribute to variable absorption.
-
Solution: While difficult to control, fasting animals overnight before dosing can help standardize GI conditions.
-
-
Refine Formulation Strategy:
-
Problem: The current formulation may not be robust enough to overcome the inherent solubility challenges of this compound.
-
Solution: Consider transitioning to a more advanced formulation, such as a nanosuspension or a SEDDS, which can offer more consistent drug release and absorption.
-
Issue 2: Oral bioavailability remains low despite using a simple suspension.
A simple aqueous suspension of a poorly soluble compound like this compound is often insufficient to achieve adequate oral exposure.
Formulation Improvement Workflow
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update of research on the role of EZH2 in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of a self-emulsifying drug delivery system of etoposide-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of a preclinical food effect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of food on the pharmacokinetics of oral fluralaner in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CPI-1205 Xenograft Studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize variability in CPI-1205 xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Lirametostat, is an orally bioavailable, potent, and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key enzyme in epigenetic regulation.[3][4]
Mechanism of Action: this compound competitively inhibits the SET domain of both wild-type and mutated EZH2, preventing the transfer of a methyl group to histone H3 on lysine (B10760008) 27 (H3K27).[1][5] This reduction in H3K27 trimethylation (H3K27me3) leads to the de-repression of silenced tumor suppressor genes.[3][6] The reactivation of these genes can induce cell cycle arrest, promote cellular differentiation, and trigger apoptosis in cancer cells.[3][7] Preclinical studies have demonstrated its anti-proliferative effects in models of B-cell lymphoma and prostate cancer.[5][8]
Diagram: this compound Mechanism of Action
Caption: this compound competitively inhibits the EZH2 enzyme, blocking histone methylation.
| Parameter | Value | Reference |
| Target | EZH2 (wild-type and mutant) | [1][9] |
| IC₅₀ (EZH2, biochemical) | ~2-3 nM | [9] |
| IC₅₀ (EZH1, biochemical) | ~52 nM | [7] |
| EC₅₀ (H3K27me3 reduction, cellular) | ~32 nM | [9] |
| Administration Route | Oral | [1][7] |
Table 1: Key biochemical and cellular properties of this compound.
Q2: What are the primary sources of variability in xenograft experiments?
Variability in xenograft studies can arise from multiple sources, broadly categorized as biological and technical. Inconsistencies in drug efficacy have been observed in studies of EZH2 inhibitors across different patient-derived models.[10] Careful planning and standardized procedures are critical for robust and reproducible results.[11][12]
-
Biological Variability:
-
Technical Variability:
-
Tumor Implantation: Skill of the technician, number of cells injected, and site of injection.
-
Drug Formulation & Dosing: Inconsistent preparation of the dosing solution and inaccurate administration.
-
Tumor Measurement: Inter-observer differences in caliper measurements and choice of volume calculation formula.[14][15]
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Data Handling: Inconsistent data recording and inappropriate statistical analysis.[11]
-
Troubleshooting Guide: Experimental Design & Execution
Q3: My tumor engraftment rates are low or inconsistent. How can I improve this?
Low or variable tumor take rates are a common challenge, especially with PDX models.[13]
| Potential Cause | Recommended Solution | Rationale |
| Poor Cell Viability | Ensure cell viability is >90% via Trypan Blue exclusion before implantation. Use cells in the logarithmic growth phase. | Low viability is a primary cause of engraftment failure. Healthy, proliferating cells are more likely to establish a tumor. |
| Suboptimal Animal Model | Use highly immunocompromised mice like NOD-scid gamma (NSG) for PDX or difficult-to-engraft cell lines.[3] | Preventing graft rejection is crucial. NSG mice lack T cells, B cells, and functional NK cells, providing a better environment for human tissue engraftment. |
| Incorrect Implantation Technique | Standardize the injection volume, cell concentration, and needle gauge. Ensure a subcutaneous, not intradermal, injection. Consider using Matrigel to support initial cell growth. | A consistent procedure reduces variability between animals. Matrigel provides an extracellular matrix scaffold that can improve engraftment rates. |
| Low Cell Number | Titrate the number of cells injected. A typical starting point is 1-10 million cells per mouse, but this is cell-line dependent. | Each cell line has a minimum cell number required to reliably form tumors. This must be determined empirically. |
Table 2: Troubleshooting guide for poor tumor engraftment.
Q4: How should I prepare and administer this compound to ensure consistent exposure?
As an oral agent, consistent formulation and administration are key. While specific in-vivo formulation for this compound is not publicly detailed, general practices for similar compounds can be adapted.
Protocol: this compound Formulation and Administration (Example)
-
Solubilization: this compound is soluble in DMSO (20 mg/mL) and DMF (33 mg/mL).[9] For in-vivo use, a multi-step solubilization is often required to create a tolerable vehicle for the animals.
-
Example Vehicle Preparation: A common vehicle for oral gavage is 0.5% (w/v) hydroxypropylmethylcellulose (B13716658) (HPMC) with 0.2% (v/v) Tween-80.[15]
-
First, dissolve this compound in a minimal amount of DMSO.
-
Next, slowly add the HPMC/Tween-80 vehicle while vortexing to create a stable suspension. Prepare this fresh daily.
-
-
Dosing:
-
Dose Level: A dose of 160 mg/kg administered twice daily (BID) has been shown to be effective in a KARPAS-422 xenograft model.[9] Dose-ranging studies may be necessary for your specific model.
-
Administration: Use oral gavage for precise dosing. Ensure the gavage volume is appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Consistency: The same technician should perform the gavage at the same time each day to minimize stress and procedural variability.
-
Q5: My tumor measurements are highly variable. What are the best practices for monitoring tumor growth?
Inconsistent tumor measurement is a major source of technical variability.[14]
-
Standardize Measurement: Use the same digital calipers for all measurements and have the same technician perform them throughout the study.[15]
-
Optimal Formula: The choice of formula to calculate tumor volume from caliper measurements (Length, L; Width, W) is critical. While the formula (L x W²)/2 is common, studies suggest the ellipsoid formula V = (π/6) x L x W x H (where H can be approximated as (L+W)/2 if not measured directly) is often more accurate for tumors under 1500 mm³.[14]
-
Blinding: Whenever possible, the technician measuring the tumors should be blinded to the treatment groups to prevent unconscious bias.
-
Frequency: Measure tumors 2-3 times per week. Increase frequency to daily if tumors are growing rapidly.[15]
Q6: How can I confirm that this compound is having the desired biological effect in the tumors?
Measuring pharmacodynamic (PD) markers is essential to confirm target engagement and link drug exposure to biological activity.
Protocol: Pharmacodynamic (PD) Analysis
-
Tissue Collection: Collect tumor tissue at specified time points after this compound administration (e.g., 2, 8, and 24 hours post-last dose) from a satellite group of animals.
-
Sample Processing: Snap-freeze tumors in liquid nitrogen or fix in formalin for subsequent analysis.
-
Endpoint Analysis:
-
H3K27me3 Levels: The primary PD marker for EZH2 inhibitors is a global reduction in H3K27me3.[5][9] This can be measured via:
-
Western Blot: Simple, semi-quantitative assessment.
-
ELISA: Quantitative and suitable for higher throughput.[10]
-
Immunohistochemistry (IHC): Provides spatial information within the tumor tissue.
-
-
Gene Expression: Use qRT-PCR to measure the re-expression of known PRC2 target genes (tumor suppressor genes) that are silenced in your cancer model.[6]
-
Experimental Workflows & Logic Diagrams
Diagram: Standard Xenograft Experimental Workflow
Caption: A generalized workflow for conducting a this compound xenograft efficacy study.
Diagram: Troubleshooting High Variability in Tumor Growth
Caption: A logical flowchart to diagnose sources of tumor growth variability.
References
- 1. Facebook [cancer.gov]
- 2. Constellation Pharmaceuticals Announces First Patient Dosed in Phase 1b/2 PROSTAR Combination Study of this compound in Advanced Form of Prostate Cancer - BioSpace [biospace.com]
- 3. benchchem.com [benchchem.com]
- 4. Constellation Pharmaceuticals Initiates Clinical Development Of this compound, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. licht.cancer.ufl.edu [licht.cancer.ufl.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the design of population-based patient-derived tumor xenograft studies to better predict clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 15. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with CPI-1205 instability in cell culture media
Welcome to the technical support center for CPI-1205. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to address potential issues related to its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Lirametostat, is an orally available, potent, and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] this compound competitively inhibits the binding of S-adenosyl-L-methionine (SAM) to EZH2, thereby preventing the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[2] This reduction in H3K27 trimethylation (H3K27me3) alters gene expression, leading to the decreased proliferation of cancer cells where EZH2 is overexpressed or mutated.[1][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound as a crystalline solid should be stored at -20°C and is stable for at least two years.[4] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month. To maintain stability, it is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[5] Avoid repeated freeze-thaw cycles.
Q3: What are the solubility properties of this compound?
This compound is soluble in various organic solvents but has limited aqueous solubility. This is a critical factor to consider when preparing working solutions for cell culture experiments.
| Solvent | Solubility |
| DMSO | 20 mg/mL |
| DMF | 33 mg/mL |
| Ethanol | 2 mg/mL |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
| Water | Insoluble |
| Data sourced from Cayman Chemical and Selleck Chemicals.[4][5] |
Q4: Is this compound selective for EZH2?
This compound is a highly selective inhibitor of EZH2. However, it does exhibit some activity against EZH1, a closely related histone methyltransferase. The IC50 values for EZH2 and EZH1 are 2 nM and 52 nM, respectively.[5] It is selective against a panel of 30 other histone and DNA methyltransferases.[4]
Troubleshooting Guide: this compound Instability and Precipitation in Cell Culture Media
This guide addresses common issues encountered when using this compound in cell culture experiments.
Issue 1: Precipitation is observed upon dilution of the this compound DMSO stock solution into aqueous cell culture medium.
-
Possible Cause: The low aqueous solubility of this compound can cause it to precipitate when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium. This phenomenon is known as "solvent shift."
-
Suggested Solution:
-
Optimize the Dilution Process: Instead of a single-step dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even distribution.
-
Adjust Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of up to 0.5%. Maintaining a slightly higher, yet non-toxic, final DMSO concentration can help keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Utilize Serum: If your experimental design allows, the presence of serum in the cell culture medium can aid in solubilizing hydrophobic compounds like this compound. Proteins in the serum, such as albumin, can bind to the compound and help maintain its solubility.
-
Consider Solubility Enhancers: For serum-free conditions, the use of solubility enhancers like cyclodextrins may be an option. However, their effects on your specific cell line and experiment should be validated.
-
Issue 2: A decrease in the expected biological activity of this compound is observed over time in a multi-day experiment.
-
Possible Cause: this compound may be degrading in the cell culture medium at 37°C. The stability of small molecules in aqueous solutions can be affected by temperature, pH, and enzymatic activity from cells.
-
Suggested Solution:
-
Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium. This can be done by incubating a working solution of this compound in the medium (with and without cells) at 37°C and measuring the concentration of the intact compound at various time points (e.g., 0, 8, 24, 48 hours) using HPLC-MS.
-
Replenish the Medium: If this compound is found to be unstable over the course of your experiment, consider replenishing the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
-
pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause it to become more acidic. Significant pH changes can affect the stability of small molecules.
-
Issue 3: Inconsistent results are observed between experimental replicates.
-
Possible Cause: Inconsistent results can stem from several factors, including incomplete solubilization of the stock solution, variability in cell seeding density, or the use of cells with high passage numbers.
-
Suggested Solution:
-
Ensure Complete Dissolution of Stock: Before preparing working solutions, ensure that the this compound powder is completely dissolved in DMSO. Gentle warming or brief sonication may be helpful, but should be used with caution. Centrifuge the stock solution at high speed to pellet any undissolved compound before taking an aliquot.
-
Standardize Cell Culture Practices: Use a consistent cell seeding density for all experiments. Employ cells within a defined and low passage number range to minimize genetic drift and phenotypic changes.
-
Prepare Fresh Working Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock to avoid degradation that may occur in aqueous solutions.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your cell culture medium (e.g., DMEM with 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0. % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Visualizations
Caption: Simplified EZH2 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting common issues with this compound in cell culture.
References
Best practices for handling and storing CPI-1205 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing CPI-1205 powder, alongside troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Lirametostat, is an orally bioavailable small molecule that potently and selectively inhibits the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This histone modification leads to chromatin condensation and transcriptional repression of target genes. By inhibiting EZH2, this compound prevents this methylation, leading to the reactivation of tumor suppressor genes and a decrease in the proliferation of cancer cells where EZH2 is overexpressed or mutated.[1]
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder should be stored at -20°C for long-term stability.[2] The powder has been shown to be stable for at least two years when stored under these conditions.[3]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To ensure the powder dissolves completely, gentle warming and sonication may be beneficial. The stock solution should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year.[4]
Q4: In which solvents is this compound soluble?
A4: The solubility of this compound varies depending on the solvent. The following table summarizes the solubility data for common laboratory solvents.
| Solvent | Solubility |
| DMF | 33 mg/mL |
| DMSO | 20 mg/mL to 100 mg/mL |
| Ethanol | 2 mg/mL |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
| Water | Insoluble |
Data sourced from multiple suppliers and may vary slightly.[2][5] It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 518.57 g/mol , dissolve 5.19 mg in 1 mL of DMSO).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C.
Protocol 2: Western Blot for H3K27me3 Inhibition
This protocol describes how to assess the activity of this compound by measuring the levels of its downstream target, H3K27me3, via Western blot.
Materials:
-
Cancer cell line of interest (e.g., Karpas-422)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (15-20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: (Optional) Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.[5][6]
Troubleshooting Guides
Issue 1: this compound Powder Won't Dissolve
-
Potential Cause: Insufficient solvent or presence of moisture.
-
Solution:
Issue 2: Precipitation Observed When Diluting Stock Solution in Aqueous Media
-
Potential Cause: The compound is "crashing out" of solution as the percentage of organic solvent decreases.
-
Solution:
-
Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%.
-
Prepare intermediate dilutions in a mixture of organic solvent and aqueous buffer before the final dilution into the medium.
-
For in vivo studies, consider formulating this compound with solubility-enhancing agents like PEG300 and Tween 80.[2]
-
Issue 3: No Decrease in H3K27me3 Levels After this compound Treatment
-
Potential Cause: Insufficient treatment time, suboptimal antibody, or cell line resistance.
-
Solution:
-
The reduction in H3K27me3 levels can be time-dependent. Consider a time-course experiment (e.g., 24, 48, 72 hours).[5]
-
Ensure you are using a well-validated, high-specificity antibody for H3K27me3.
-
Use a total histone H3 antibody as a loading control, not a cytoplasmic protein like actin, as you are analyzing a histone modification.[5]
-
Verify that your cell line is sensitive to EZH2 inhibition. Some cell lines may have intrinsic resistance mechanisms.
-
Issue 4: High Variability in Cell Viability Assays
-
Potential Cause: Uneven cell seeding or "edge effects" in the microplate.
-
Solution:
-
Ensure a homogenous single-cell suspension before plating and mix the cell suspension between pipetting.
-
To avoid evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.[5]
-
Visual Guides
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Caption: Experimental workflow for Western blot analysis of H3K27me3.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ezh2 Inhibitor II, EI1 - CAS 1418308-27-6 - Calbiochem MSDS - 500561 - Merck [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: CPI-1205 vs. Tazemetostat in Lymphoma Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent EZH2 inhibitors, CPI-1205 and tazemetostat (B611178), in the context of lymphoma. This analysis is supported by available preclinical and clinical data to inform research and development decisions.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in lymphomagenesis, making it a key therapeutic target. Both this compound and tazemetostat are selective inhibitors of EZH2, designed to counteract the oncogenic effects of its dysregulation. While tazemetostat has gained regulatory approval and has been extensively studied, this compound remains an investigational agent with a growing body of preclinical and early clinical data. This guide aims to juxtapose the available evidence for both compounds to delineate their comparative efficacy.
Mechanism of Action: A Shared Target
Both this compound and tazemetostat are small molecule inhibitors that competitively block the S-adenosyl-L-methionine (SAM) binding site of the EZH2 enzyme.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2] This epigenetic modification leads to transcriptional repression of target genes. In many lymphomas, particularly those of germinal center B-cell origin, EZH2 is either overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and tumor cell proliferation.[3] By inhibiting EZH2, both this compound and tazemetostat aim to reduce global H3K27me3 levels, thereby reactivating tumor suppressor genes and inhibiting cancer cell growth.[1][2]
References
CPI-1205 vs. GSK126: A Comparative Analysis of EZH2 Inhibitor Potency
In the landscape of epigenetic drug discovery, the enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in various cancers. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). The dysregulation of EZH2 activity is a known driver in numerous malignancies, prompting the development of small molecule inhibitors. Among these, CPI-1205 (Lirametostat) and GSK126 have been extensively studied. This guide provides a detailed comparison of their potency, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Biochemical and Cellular Potency
Both this compound and GSK126 are potent, S-adenosyl-methionine (SAM)-competitive inhibitors of EZH2, targeting the enzyme's catalytic SET domain.[1] However, a review of the available biochemical and cellular data indicates that GSK126 exhibits a higher binding affinity and, consequently, greater potency in biochemical assays.
The inhibitory constant (Ki), a measure of binding affinity, for GSK126 has been reported in the picomolar to low nanomolar range, indicating a very strong interaction with the EZH2 enzyme.[2][3][4] In contrast, the half-maximal inhibitory concentration (IC50) for this compound in biochemical assays is in the low nanomolar range.[5][6] While direct comparison of IC50 and Ki values should be approached with caution due to variations in experimental conditions, the significantly lower Ki of GSK126 suggests a more tenacious binding to EZH2.
In cellular assays, which assess the ability of these compounds to reduce H3K27me3 levels within cells, both inhibitors demonstrate potent activity in the nanomolar range.
Table 1: Comparison of In Vitro Potency of this compound and GSK126
| Parameter | This compound | GSK126 |
| Biochemical IC50 | 2 nM[5][6] | 9.9 nM[7][8] |
| Inhibitory Constant (Ki) | Not widely reported | 93 pM - 3 nM[2][3][4] |
| Cellular EC50 (H3K27me3 reduction) | ~32 nM[6] | Not consistently reported, but potent at nanomolar concentrations |
| Selectivity (vs. EZH1) | ~26-fold (IC50 = 52 nM)[5] | >150-fold (Ki = 89 nM)[2] |
Mechanism of Action: Targeting the PRC2 Complex
EZH2 functions as the catalytic core of the PRC2 complex, which also comprises essential subunits such as EED and SUZ12. This complex utilizes SAM as a methyl donor to catalyze the trimethylation of H3K27. This epigenetic mark is associated with condensed chromatin and transcriptional repression of target genes, many of which are tumor suppressors.[9] Both this compound and GSK126 act by competitively binding to the SAM-binding pocket within the SET domain of EZH2, thereby preventing the methyl transfer reaction and leading to a global decrease in H3K27me3 levels. This, in turn, can lead to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[1][9]
Experimental Protocols
The determination of inhibitor potency relies on robust and well-defined experimental methodologies. Below are summaries of the typical assays used to evaluate EZH2 inhibitors like this compound and GSK126.
Biochemical Potency Assay (Radiometric Filter Binding Assay for GSK126)
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory effect of the compound.
-
Enzyme and Substrates: A purified five-member recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) is used. The substrates are a biotinylated histone H3 (1-25) peptide and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.[2]
-
Procedure:
-
Serial dilutions of the inhibitor (e.g., GSK126) in DMSO are prepared.
-
The PRC2 enzyme is pre-incubated with the inhibitor to allow for binding.
-
The methyltransferase reaction is initiated by adding the histone H3 peptide substrate and [³H]-SAM.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2][7]
-
The reaction is quenched by adding an excess of unlabeled SAM.[7]
-
The [³H]-methylated biotinylated peptide is captured on streptavidin-coated filter plates.[2]
-
The radioactivity, which is proportional to the enzyme activity, is measured using a scintillation counter.[7]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, especially when the assay is run under conditions where the SAM concentration is well above its Km.[7]
Cellular Potency Assay (H3K27me3 Quantification)
This assay measures the ability of an inhibitor to modulate EZH2 activity within a cellular context.
-
Cell Culture and Treatment: Cancer cell lines, often those with known EZH2 mutations (e.g., Karpas-422), are cultured under standard conditions. The cells are then treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified duration (typically 72-96 hours to allow for histone turnover).[10]
-
Histone Extraction and Analysis:
-
Following treatment, histones are extracted from the cells.
-
The levels of H3K27me3 are quantified using methods such as Western Blotting or ELISA.[10]
-
For Western Blotting, proteins from cell lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies for H3K27me3 and a loading control (e.g., total histone H3).[10]
-
-
Data Analysis: The signal for H3K27me3 is normalized to the loading control. The percentage of H3K27me3 reduction at each inhibitor concentration is calculated relative to the vehicle-treated control. The EC50 value, the concentration at which a 50% reduction in the H3K27me3 mark is observed, is determined by fitting the dose-response data to a suitable curve-fitting model.
Conclusion
Based on the currently available in vitro data, GSK126 is the more potent biochemical inhibitor of EZH2 compared to this compound, as evidenced by its significantly lower inhibitory constant (Ki). This suggests a higher binding affinity for the EZH2 enzyme. Both compounds demonstrate potent activity in cellular assays, effectively reducing H3K27me3 levels at nanomolar concentrations. The choice between these inhibitors for research purposes may depend on the specific experimental context, such as the cell type, desired duration of inhibition, and whether in vitro or in vivo studies are planned. For drug development professionals, factors beyond potency, including selectivity, pharmacokinetics, and safety profiles, are also critical considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of First and Second-Generation EZH2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of first and second-generation Enhancer of Zeste Homolog 2 (EZH2) inhibitors. This document summarizes key preclinical and clinical data, offers detailed experimental methodologies for critical assays, and visualizes essential pathways and workflows to inform strategic decisions in epigenetic drug discovery.
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key mark for gene silencing. Dysregulation of EZH2 activity, through overexpression or activating mutations, is a known driver in various malignancies, making it a prime target for therapeutic intervention. The development of EZH2 inhibitors has ushered in a new era of epigenetic cancer therapy. This guide provides a comparative analysis of the pioneering first-generation inhibitors and the emerging second-generation compounds that aim to improve upon their predecessors.
First-Generation EZH2 Inhibitors: The Pioneers
The first wave of EZH2 inhibitors laid the groundwork for targeting this epigenetic regulator. These compounds are primarily S-adenosyl-L-methionine (SAM)-competitive inhibitors, effectively blocking the methyltransferase activity of EZH2.
Tazemetostat (B611178) (EPZ-6438) , the first EZH2 inhibitor to receive FDA approval, has become a benchmark in the field.[1] It has demonstrated clinical activity in patients with epithelioid sarcoma and follicular lymphoma.[1] Other notable first-generation inhibitors that have been evaluated in clinical trials include GSK2816126 and CPI-1205 .[2]
Second-Generation EZH2 Inhibitors: The Next Wave
Building on the foundation of the first-generation agents, second-generation EZH2 inhibitors are being developed with the goal of enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[3] A key distinction for some second-generation inhibitors is the dual inhibition of both EZH2 and its close homolog, EZH1. This dual activity is hypothesized to lead to a more profound and durable suppression of H3K27 methylation.
Prominent second-generation inhibitors include Valemetostat (DS-3201) , a dual EZH1/EZH2 inhibitor approved in Japan for the treatment of adult T-cell leukemia/lymphoma.[4][5] Other promising candidates in development include Mevrometostat (PF-06821497) , SHR2554 , and HH2853 , with some demonstrating superior preclinical anti-tumor efficacy compared to first-generation agents.[6][7][8][9]
Quantitative Data Comparison
The following tables provide a summary of available preclinical and clinical data for a selection of first and second-generation EZH2 inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Biochemical Potency and Selectivity of EZH2 Inhibitors
| Inhibitor | Generation | Target(s) | IC50 (nM) | Ki (nM) | Selectivity (EZH2 vs. EZH1) |
| Tazemetostat | First | EZH2 (WT & Mutant) | 11 (WT) | 2.5 | ~35-fold |
| GSK2816126 | First | EZH2 (WT & Mutant) | 9.9 | <3 | >150-fold |
| This compound | First | EZH2 (WT & Mutant) | 2 | N/A | ~26-fold |
| Valemetostat | Second | EZH1/EZH2 | <10 (for both) | N/A | Dual Inhibitor |
| Mevrometostat | Second | EZH2 (WT & Mutant) | <1 (pM range) | N/A | High |
| SHR2554 | Second | EZH2 | N/A | N/A | Highly Selective |
| HH2853 | Second | EZH1/EZH2 | N/A | N/A | Dual Inhibitor |
N/A: Not available in the public domain. Data is compiled from multiple sources and direct comparison should be made with caution.[2][10][11]
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line | EZH2 Status | Cellular H3K27me3 IC50 (nM) | Anti-proliferative IC50 (nM) |
| Tazemetostat | Karpas-422 | Y641N Mutant | 9 | <50 |
| GSK2816126 | Pfeiffer | A677G Mutant | 7-252 | Varies by cell line |
| This compound | Karpas-422 | Y641N Mutant | 32 | Varies by cell line |
| Valemetostat | Various Lymphoma | WT/Mutant | Potent reduction | Superior to Tazemetostat in some models |
| HH2853 | Various | WT/Mutant | Significant reduction | Potent activity |
Data is compiled from multiple sources and direct comparison should be made with caution.[2][6][10]
Table 3: Clinical Efficacy and Safety Overview
| Inhibitor | Indication(s) | Overall Response Rate (ORR) | Common Grade ≥3 Adverse Events |
| Tazemetostat | Epithelioid Sarcoma, Follicular Lymphoma | 15% (ES), 69% (FL, EZH2mut), 35% (FL, WT) | Anemia, Lymphopenia, Neutropenia |
| GSK2816126 | Advanced Solid and Hematologic Tumors | Limited activity in Phase I | Generally well-tolerated in early studies |
| This compound | B-cell Lymphomas | Modest single-agent activity | Generally well-tolerated in early studies |
| Valemetostat | Adult T-cell Leukemia/Lymphoma | 48% | Thrombocytopenia, Anemia, Neutropenia |
| SHR2554 | Relapsed/Refractory Lymphomas | 43% | Anemia, Neutropenia, Thrombocytopenia |
| HH2853 | Solid Tumors and NHL | Promising preliminary activity | Anemia, Platelet count decreased |
ORR and safety data are from specific clinical trials and may vary. This table provides a general overview.[1][4][9][12][13]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of EZH2 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on EZH2 enzymatic activity.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone H3 peptide substrate by the purified PRC2 complex. The amount of radioactivity incorporated into the peptide is quantified to determine enzyme activity.[14]
Materials:
-
Purified, recombinant five-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)
-
Histone H3 (1-21) peptide substrate
-
EZH2 inhibitor (test compound)
-
[³H]-SAM
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
S-adenosyl-L-homocysteine (SAH) for stop solution
-
Phosphocellulose filter plates
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the EZH2 inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the respective wells, keeping the final DMSO concentration constant (e.g., <1%).
-
Add the PRC2 complex and the histone H3 peptide substrate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a high concentration of unlabeled SAH.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide.
-
Wash the filter plate multiple times to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting model.
Cellular H3K27me3 Quantification (ELISA)
This assay measures the global levels of H3K27 trimethylation in cells treated with an EZH2 inhibitor, providing a measure of target engagement in a cellular context.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Histones are extracted from treated cells and captured by an antibody coated on the microplate. A second antibody specific for H3K27me3 is then used for detection, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[15][16]
Materials:
-
Cancer cell line of interest (e.g., Karpas-422)
-
EZH2 inhibitor (test compound)
-
Cell lysis and histone extraction buffers
-
ELISA plate pre-coated with a capture antibody (e.g., anti-Histone H3)
-
Detection antibody (anti-H3K27me3)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the EZH2 inhibitor for a specified duration (e.g., 72-96 hours).
-
Lyse the cells and extract the histones according to the manufacturer's protocol.
-
Add the histone extracts to the wells of the pre-coated ELISA plate and incubate.
-
Wash the wells to remove unbound material.
-
Add the H3K27me3 detection antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percent reduction in H3K27me3 levels relative to the vehicle-treated control and determine the EC50 value.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of EZH2 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the EZH2 inhibitor, and tumor growth is monitored over time.[17]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line of interest (e.g., Pfeiffer)
-
Matrigel (optional, to enhance tumor take-rate)
-
EZH2 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the EZH2 inhibitor (e.g., by oral gavage) and vehicle control to the respective groups at the desired dose and schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight of the mice as a measure of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth inhibition between the treated and control groups to evaluate efficacy.
Conclusion
The landscape of EZH2 inhibitors is rapidly evolving, with second-generation compounds demonstrating the potential for improved efficacy and broader clinical applications. While first-generation inhibitors like tazemetostat have validated EZH2 as a therapeutic target, the development of dual EZH1/EZH2 inhibitors and compounds with enhanced pharmacokinetic properties represents a significant step forward. For researchers and drug developers, a thorough understanding of the comparative preclinical and clinical data, coupled with robust experimental methodologies, is essential for advancing the next wave of epigenetic therapies. This guide provides a foundational resource to inform these critical research and development efforts.
References
- 1. Tazverik (tazemetostat) vs Ezharmia (valemetostat tosilate) | Everyone.org [everyone.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 7. benchchem.com [benchchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PathScan® Tri-Methyl-Histone H3 (Lys27) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 16. FastScan⢠Tri-Methyl-Histone H3 (Lys27) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
Validating CPI-1205's Selectivity for EZH2 over EZH1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CPI-1205's biochemical potency and selectivity for the histone methyltransferase EZH2 over its close homolog EZH1. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1][2][3] Dysregulation of EZH2 activity is implicated in the development and progression of various cancers, making it a significant target for therapeutic intervention.[1][2] this compound (also known as Lirametostat) is an orally available, potent, and selective small molecule inhibitor that targets the enzymatic activity of EZH2.[1][4] It acts as a cofactor-competitive inhibitor, competing with S-adenosyl-L-methionine (SAM), the methyl group donor.[5][6][7]
Data Presentation: Biochemical Potency and Selectivity
The selectivity of an inhibitor for its intended target over other related proteins is a critical factor in drug development, as it can minimize off-target effects. The following table summarizes the in vitro inhibitory potency (IC50) of this compound against EZH2 and EZH1, alongside other well-characterized EZH2 inhibitors for comparison.
| Inhibitor | Target(s) | IC50 (EZH2) | IC50 (EZH1) | Selectivity (EZH1/EZH2) | Reference(s) |
| This compound | EZH2/EZH1 | 2 nM | 52 nM | 26-fold | [4] |
| Tazemetostat (EPZ-6438) | EZH2/EZH1 | 11-16 nM (Ki: 2.5 nM) | - | - | [3] |
| GSK126 | EZH2 | 9.9 nM | - | >150-fold vs EZH1 | [3] |
| EI1 (Ezh2-IN-8) | EZH2 | 15 nM | ~1350 nM | ~90-fold | [3][8] |
| UNC1999 | EZH1/EZH2 | <10 nM | 45 nM | ~4.5-fold | [9][10] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Signaling Pathway and Mechanism of Inhibition
EZH2 and EZH1 are the alternative catalytic subunits of the PRC2 complex, which also includes core components like EED and SUZ12. PRC2-EZH2 and PRC2-EZH1 complexes catalyze the transfer of a methyl group from the cofactor SAM to H3K27. This methylation, particularly trimethylation (H3K27me3), is a hallmark of transcriptionally silent chromatin. This compound exerts its effect by binding to the SAM-binding pocket of EZH2, preventing the methyltransferase reaction and thereby inhibiting gene silencing.
Caption: PRC2 complex-mediated histone methylation and its inhibition by this compound.
Experimental Protocols
Validating the selectivity of this compound involves both biochemical and cellular assays to determine its effect on enzyme activity and cellular function.
Biochemical Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of purified PRC2 complexes containing either EZH2 or EZH1 and determines the concentration of this compound required to inhibit this activity by 50% (IC50).
-
Principle: A common method is a radiometric assay that measures the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate.[3] Alternatively, non-radioactive assays like the Transcreener® SAH Assay can be used, which detect the formation of the reaction by-product S-adenosylhomocysteine (SAH).[11]
-
Materials:
-
Recombinant human PRC2-EZH2 and PRC2-EZH1 complexes.
-
Histone H3 peptide (e.g., residues 1-25) or reconstituted nucleosomes as a substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or unlabeled SAM.
-
This compound serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 4 mM DTT).
-
Scintillation fluid and microplates (for radiometric assay).
-
-
Procedure:
-
The PRC2 enzyme (either EZH2 or EZH1 complex) is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The methyltransferase reaction is initiated by adding the histone substrate and [³H]-SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the tritiated peptide substrate is captured on a filter plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a radiometric histone methyltransferase (HMT) assay.
Cellular Assay: Western Blot for H3K27me3 Levels
This assay assesses the ability of this compound to engage its target within a cellular context by measuring the levels of the H3K27me3 epigenetic mark.
-
Principle: Cancer cell lines are treated with this compound, and changes in global H3K27 trimethylation are detected using a specific antibody. Total histone H3 levels are used as a loading control.
-
Materials:
-
Cancer cell line known to be sensitive to EZH2 inhibition (e.g., Karpas-422, a DLBCL cell line with an EZH2 mutation).[12]
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
Primary antibodies: anti-H3K27me3 and anti-histone H3.
-
Secondary antibody (e.g., HRP-conjugated).
-
SDS-PAGE equipment and Western blot apparatus.
-
-
Procedure:
-
Cells are seeded and treated with various concentrations of this compound for a specified duration (e.g., 72-96 hours).
-
Cells are harvested, and histones are extracted from the cell lysates.
-
Protein concentration is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against H3K27me3 and total H3.
-
After washing, the membrane is incubated with a secondary antibody.
-
The signal is detected using a chemiluminescence substrate and an imaging system.
-
The band intensity for H3K27me3 is normalized to the total H3 band intensity to determine the dose-dependent reduction in methylation.
-
References
- 1. Facebook [cancer.gov]
- 2. Constellation Pharmaceuticals Initiates Clinical Development Of this compound, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. One-carbon metabolism in cancer: moonlighting functions of metabolic enzymes and anti-tumor therapy | springermedizin.de [springermedizin.de]
- 8. pnas.org [pnas.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (this compound), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profile of CPI-1205 with other histone methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of CPI-1205, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. The document summarizes its activity against its primary target, related enzymes, and a broader panel of histone methyltransferases, supported by experimental methodologies and relevant signaling pathway diagrams.
Introduction to this compound and its Target
This compound (Lirametostat) is an orally bioavailable, indole-based compound that selectively inhibits the catalytic activity of EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone lysine (B10760008) methyltransferase that specifically catalyzes the transfer of methyl groups to histone H3 on lysine 27 (H3K27).[3] This trimethylation (H3K27me3) is a key epigenetic mark associated with transcriptional repression, playing a critical role in cell differentiation, proliferation, and tumorigenesis.[3] Dysregulation of EZH2 activity through mutation or overexpression is implicated in various cancers, making it a validated therapeutic target.[4] this compound acts as a cofactor-competitive inhibitor, binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.[5]
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of this compound have been evaluated against its primary target EZH2, its close homolog EZH1, and a wider panel of histone and DNA methyltransferases. The data highlights a high degree of selectivity for EZH2.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. EZH2 (WT) | Reference |
| EZH2 (Wild-Type) | 2 | 1x | [2][6] |
| EZH1 | 52 | 26x | [6] |
Cross-Reactivity Against a Broader Panel:
While specific IC50 values against a full panel are not detailed in publicly available literature, this compound has been described as having a "clean selectivity profile" when tested against 30 other histone or DNA methyltransferases, indicating minimal off-target activity at therapeutic concentrations.[7]
EZH2 Signaling Pathway
EZH2 functions as the catalytic subunit of the PRC2 complex. This complex is recruited to specific gene promoters, where EZH2 methylates H3K27. The resulting H3K27me3 mark is then recognized by other protein complexes, leading to chromatin compaction and the silencing of target genes, which often include tumor suppressors.
Experimental Protocols
The determination of inhibitor potency and selectivity against histone methyltransferases is typically conducted using in vitro biochemical assays. The following is a representative protocol based on common methodologies for assessing HMT activity.
In Vitro Histone Methyltransferase (HMT) Radiometric Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
1. Reagents and Materials:
-
Enzyme: Purified, recombinant human HMTs (e.g., PRC2 complex for EZH2, individual HMTs for selectivity panel).
-
Substrate: Histone H3 peptide or full-length nucleosomes.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitor: this compound serially diluted in DMSO.
-
Assay Buffer: Typically Tris-HCl (pH 8.0), DTT, MgCl₂, and BSA.
-
Detection: Phosphocellulose filter paper or Scintillation Proximity Assay (SPA) beads.
-
Instrumentation: Liquid scintillation counter.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of a 384-well plate. Control wells receive DMSO only.
-
Enzyme/Substrate Addition: Add the purified HMT enzyme and the histone substrate, diluted in assay buffer, to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding [³H]-SAM to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Quenching & Detection:
-
Filter-Based Method: Stop the reaction by adding an acid solution. Spot the reaction mixture onto phosphocellulose filter paper, which captures the positively charged histone substrate. Wash the filters to remove unincorporated [³H]-SAM. Measure the retained radioactivity using a scintillation counter.
-
SPA Method: Add SPA beads that capture the biotinylated histone substrate. When the radiolabeled methyl group is transferred to the substrate, it is brought into proximity with the scintillant in the bead, generating a light signal that is measured on a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (this compound), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of this compound, a Small Molecule Inhibitor of EZH2, in Patients with B-Cell Lymphomas | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Guide to the Antitumor Effects of CPI-1205 and PF-06821497
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical antitumor effects of two selective EZH2 inhibitors, CPI-1205 (Lirametostat) and PF-06821497 (Mevrometostat). The information is compiled from publicly available experimental data to assist researchers in understanding the therapeutic potential and characteristics of these epigenetic modulators.
Introduction: Targeting EZH2 in Oncology
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a crucial role in epigenetic gene silencing.[2] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of a wide range of malignancies, including non-Hodgkin's lymphoma, prostate cancer, and various solid tumors.[3][4] This has established EZH2 as a compelling therapeutic target in oncology.
This compound and PF-06821497 are small molecule inhibitors that selectively target the enzymatic activity of EZH2.[1][3] This guide will compare their mechanisms of action, in vitro and in vivo efficacy, clinical trial outcomes, and provide detailed experimental protocols for key assays.
Mechanism of Action
Both this compound and PF-06821497 are orally bioavailable, selective inhibitors of EZH2.[1][3] They function by competing with the S-adenosyl-methionine (SAM) cofactor for binding to the SET domain of EZH2, thereby preventing the transfer of a methyl group to H3K27.[5] This inhibition of EZH2's catalytic activity leads to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark results in the reactivation of tumor suppressor genes that were aberrantly silenced, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[3][6]
Comparative In Vitro Efficacy
The in vitro potency of this compound and PF-06821497 has been evaluated through biochemical and cellular assays. The following table summarizes their inhibitory activities against EZH2 and its close homolog, EZH1.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | EZH2 (wild-type) | Biochemical IC50 | 2 nM | [6] |
| EZH1 | Biochemical IC50 | 52 nM | [6] | |
| H3K27me3 in HeLa cells | Cellular EC50 | 32 nM | [7] | |
| PF-06821497 | EZH2 (Y641N mutant) | Biochemical Ki | <0.1 nM | [8] |
| EZH2 (wild-type) | Biochemical Ki | <100 pM | [3] | |
| EZH1 | Biochemical Ki | 70 nM | [9] | |
| H3K27me3 in Karpas-422 cells | Cellular IC50 | 4 nM | [8] | |
| Proliferation of Karpas-422 cells | Cellular IC50 | 6 nM | [8] |
Comparative In Vivo Preclinical Efficacy
The antitumor effects of both compounds have been demonstrated in xenograft models of human cancers.
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | Karpas-422 B-cell lymphoma xenograft | 160 mg/kg, orally, twice daily | Robust tumor growth inhibition and tumor regression observed within two weeks. | [10][11] |
| PF-06821497 | Karpas-422 B-cell lymphoma xenograft | 100 mg/kg, subcutaneously | Induced tumor regression. | [8] |
It is important to note that a direct comparison of in vivo efficacy is challenging due to differences in the administration routes and potentially other experimental conditions in the cited studies.
Comparative Clinical Efficacy
Both this compound and PF-06821497 have been evaluated in clinical trials, primarily in patients with B-cell lymphomas and metastatic castration-resistant prostate cancer (mCRPC).
This compound (Lirametostat)
A Phase 1b/2 study (ProSTAR) evaluated this compound in combination with enzalutamide (B1683756) or abiraterone/prednisone in patients with mCRPC who had been previously treated with a novel androgen receptor signaling (ARS) inhibitor.[12][13]
-
Safety and Tolerability: The combination regimens were generally well-tolerated.[12]
-
Clinical Activity: Encouraging clinical activity was observed, with instances of greater than 80% PSA reduction, a reduction in circulating tumor cells of at least 30%, and RECIST responses.[12] Significant target engagement, as measured by reduced H3K27me3 in peripheral blood mononuclear cells (PBMCs) and circulating tumor cells (CTCs), was also reported.[12]
A Phase 1 study in patients with B-cell lymphomas showed that this compound was well-tolerated and demonstrated antitumor effects.[14]
PF-06821497 (Mevrometostat)
A randomized dose-expansion portion of a Phase 1 study (NCT03460977) evaluated PF-06821497 in combination with enzalutamide versus enzalutamide alone in 81 patients with mCRPC previously treated with abiraterone.[15][16]
| Endpoint | PF-06821497 + Enzalutamide (n=41) | Enzalutamide Alone (n=40) | Hazard Ratio (90% CI) | Reference |
| Median Radiographic Progression-Free Survival (rPFS) | 14.3 months | 6.2 months | 0.51 (0.28-0.95) | [16][17] |
| Objective Response Rate (ORR) (evaluable patients) | 26.7% (n=15) | 14.3% (n=14) | - | [16][18] |
| PSA50 Response Rate | 34.1% | 15.4% | - | [15] |
These results indicate that the addition of PF-06821497 to enzalutamide significantly improved outcomes for patients with mCRPC.[16][17]
Safety and Tolerability
In the Phase 1 study of PF-06821497 in combination with enzalutamide, the most common treatment-emergent adverse events (TEAEs) for the combination arm were diarrhea, decreased appetite, and dysgeusia.[16] Grade ≥3 TEAEs were observed in 53.7% of patients in the combination arm compared to 42.5% in the enzalutamide alone arm.[16]
For this compound in combination with enzalutamide or abiraterone/prednisone, the regimens were reported to have an acceptable safety profile.[12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of EZH2 inhibitors on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the EZH2 inhibitor (e.g., this compound or PF-06821497) or vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[19] Replace the medium with freshly prepared inhibitor every 3-4 days.[19]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of EZH2 inhibitors.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Karpas-422) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the EZH2 inhibitor (e.g., this compound or PF-06821497) or vehicle control orally or via another appropriate route at the specified dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
Monitoring: Monitor the body weight and overall health of the animals regularly.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of H3K27me3 by immunohistochemistry or Western blot to confirm target engagement.[5]
Signaling Pathways
The following diagrams illustrate the EZH2 signaling pathway and the experimental workflow for evaluating EZH2 inhibitors.
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: Workflow for EZH2 Inhibitor Evaluation.
Conclusion
Both this compound and PF-06821497 are potent and selective EZH2 inhibitors with demonstrated antitumor activity in preclinical models and clinical trials. PF-06821497, in combination with enzalutamide, has shown a significant improvement in radiographic progression-free survival in patients with mCRPC. This compound has also shown encouraging clinical activity in mCRPC and B-cell lymphomas. The choice between these inhibitors for future research or clinical development may depend on the specific cancer type, the combination therapy strategy, and the evolving clinical data on their long-term efficacy and safety profiles. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound |Cas:1621862-70-1 Buy this compound from ProbeChem, Global Biochemicals Supplier [probechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. PF-06821497|Mevrometostat|Potent EZH2 Inhibitor [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Mevrometostat (PF-06821497), an enhancer of zeste homolog 2 (EZH2) inhibitor, in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC): A randomized dose-expansion study. - ASCO [asco.org]
- 17. urologytimes.com [urologytimes.com]
- 18. onclive.com [onclive.com]
- 19. benchchem.com [benchchem.com]
In Vitro Showdown: A Comparative Guide to PRC2 Inhibitors CPI-1205 and MAK683
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Polycomb Repressive Complex 2 (PRC2) inhibitors, CPI-1205 and MAK683. By examining their distinct mechanisms of action and presenting supporting experimental data, this document aims to facilitate informed decisions in the selection of appropriate research tools for targeting PRC2-mediated gene silencing.
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator, the dysregulation of which is implicated in numerous cancers. Its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), is a primary target for therapeutic intervention. This guide focuses on a comparative analysis of two small molecule inhibitors that target the PRC2 complex through different mechanisms: this compound, a direct EZH2 inhibitor, and MAK683, an allosteric inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of PRC2.
Distinct Mechanisms of PRC2 Inhibition
This compound is an orally bioavailable small molecule that directly targets the catalytic SET domain of EZH2. It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, thereby preventing the methylation of Histone H3 at lysine (B10760008) 27 (H3K27). In contrast, MAK683 employs an allosteric mechanism of inhibition. It binds to the EED subunit of the PRC2 complex, a component essential for its structural integrity and full catalytic activity. This binding event induces a conformational change in EED, which in turn disrupts its interaction with EZH2 and ultimately leads to the inhibition of PRC2's methyltransferase activity.[1][2]
In Vitro Potency and Activity
The in vitro potency of this compound and MAK683 has been evaluated in various biochemical and cellular assays. The following tables summarize key quantitative data from independent studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50/EC50 (nM) | Source |
| Biochemical Assay | EZH2 | 2 | [3] |
| Cellular Assay (H3K27me3 reduction) | EZH2 in HeLa cells | 32 | [3] |
| Cellular Assay (H3K27me3 reduction) | EZH2 in KARPAS-422 cells | 28 | [4] |
Table 2: In Vitro Activity of MAK683
| Assay Type | Target | IC50/GI50 (nM) | Source |
| EED AlphaScreen Binding Assay | EED | 59 | [4][5] |
| LC-MS Based Assay | PRC2 | 89 | [4][5] |
| ELISA | PRC2 | 26 | [4][5] |
| Cellular Assay (H3K27me3 reduction) | PRC2 in HeLa cells | 1.014 | [6] |
| Cellular Assay (Anti-proliferative) | KARPAS-422 cells | 30 | [4] |
| Growth Inhibition (GI50) | Cancer cell lines | 4 | [7] |
A study directly comparing the cellular activity of MAK683 with another EZH2 inhibitor, EPZ6438, in HeLa cells demonstrated a significantly lower IC50 for H3K27me3 reduction for MAK683 (1.014 nM) compared to EPZ6438 (22.47 nM), highlighting its high cellular potency.[6]
Selectivity Profile
Selectivity is a critical parameter for a chemical probe or a therapeutic candidate. Available data on the selectivity of this compound and MAK683 are summarized below.
This compound:
-
Against other methyltransferases: this compound exhibits selectivity for EZH2 over its close homolog EZH1 (IC50 = 52 nM).[8] It has also been shown to be highly selective against a broader panel of histone methyltransferases.[8]
MAK683:
-
Mechanism-based selectivity: As an allosteric inhibitor targeting the EED subunit, MAK683's selectivity profile is inherently different from active-site EZH2 inhibitors. It is not expected to inhibit other methyltransferases that do not rely on EED for their function. Its selectivity would be more relevantly assessed against other protein-protein interactions involving EED.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key in vitro assays used to characterize PRC2 inhibitors.
Biochemical PRC2 Inhibition Assay (for this compound)
This assay measures the ability of an inhibitor to block the methyltransferase activity of the PRC2 complex on a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Biotinylated Histone H3 (1-25) peptide
-
S-(5'-Adenosyl)-L-methionine (SAM), [3H-methyl]
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% BSA)
-
Streptavidin-coated microplates
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the PRC2 complex, biotinylated H3 peptide, and assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [3H-methyl]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the capture of the biotinylated peptide.
-
Wash the plate to remove unincorporated [3H-methyl]-SAM.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Cellular H3K27me3 Reduction Assay (Western Blot)
This assay quantifies the reduction of global H3K27 trimethylation in cells treated with a PRC2 inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, KARPAS-422)
-
Cell culture medium and supplements
-
This compound or MAK683
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, MAK683, or DMSO (vehicle control) for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K27me3.
-
After washing, incubate the membrane with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Total Histone H3 antibody to serve as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
EED-H3K27me3 Interaction Assay (AlphaScreen) (for MAK683)
This is a bead-based proximity assay used to measure the binding of MAK683 to the EED protein and its competition with an H3K27me3 peptide.[9][10]
Principle:
-
Donor and Acceptor beads are brought into proximity when biotinylated H3K27me3 peptide binds to GST-tagged EED protein.
-
Laser excitation of the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, resulting in a chemiluminescent signal.
-
MAK683, by binding to EED, displaces the H3K27me3 peptide, separating the beads and causing a decrease in the signal.
Procedure Outline:
-
Incubate GST-EED with biotinylated H3K27me3 peptide in the presence of varying concentrations of MAK683.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate in the dark to allow for bead-protein-peptide complex formation.
-
Read the plate on an AlphaScreen-capable plate reader.
-
A decrease in signal indicates inhibition of the EED-H3K27me3 interaction.
Conclusion
This compound and MAK683 represent two distinct and potent strategies for the in vitro inhibition of the PRC2 complex. This compound acts as a direct, SAM-competitive inhibitor of the EZH2 catalytic subunit, while MAK683 functions as an allosteric inhibitor by targeting the EED subunit. Both compounds demonstrate low nanomolar efficacy in biochemical and cellular assays. The choice between these inhibitors will depend on the specific research question. For studies focused solely on the catalytic activity of EZH2, this compound is a suitable tool. For investigations into the broader functions of the PRC2 complex, including the role of EED and allosteric regulation, MAK683 offers a unique pharmacological approach. The provided data and protocols serve as a valuable resource for researchers to design and interpret their experiments aimed at understanding and targeting the PRC2 pathway in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
CPI-1205: A Comparative Analysis of a Novel Indole-Based EZH2 Inhibitor
For researchers, scientists, and drug development professionals, the landscape of epigenetic modulators is rapidly evolving. Among these, inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) have shown significant promise in oncology. This guide provides a detailed comparison of CPI-1205 with other indole-based EZH2 inhibitors, supported by experimental data and protocols to offer a comprehensive overview of its potential advantages.
This compound is an orally bioavailable small molecule that potently and selectively inhibits the methyltransferase activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound belongs to a class of indole-based inhibitors, and this guide will delve into its performance relative to other compounds within this structural class.
Comparative Performance of Indole-Based EZH2 Inhibitors
The primary advantage of this compound over its predecessors, such as CPI-169, lies in its improved oral bioavailability. While both compounds exhibit high potency, the ability to be administered orally significantly enhances the clinical utility of this compound. The following table summarizes the key quantitative data for this compound and its close analog, CPI-169.
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Key Differentiator |
| This compound | EZH2 (Wild-Type) | 2.2 | 32 | Orally bioavailable |
| EZH2 (Y641N Mutant) | 3.1 | - | ||
| EZH1 | 52 | - | ||
| CPI-169 | EZH2 (Wild-Type) | 0.24 | 80 | Limited oral bioavailability |
| EZH2 (Y641N Mutant) | 0.51 | - | ||
| EZH1 | 6.1 | - |
Note: Data for "compound 22" from scientific literature appears to correspond to this compound or a very closely related analog, exhibiting a biochemical IC50 of 2 nM and a cellular EC50 of 80 nM.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of indole-based EZH2 inhibitors.
Biochemical Assay for EZH2 Inhibition (IC50 Determination)
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the EZH2 enzyme.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (substrate)
-
S-[3H]-adenosyl-L-methionine ([3H]-SAM) (methyl donor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., 500 µM S-adenosyl-L-homocysteine (SAH))
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions, PRC2 enzyme, and histone H3 peptide to the assay buffer.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for H3K27me3 Reduction (EC50 Determination)
This protocol outlines an ELISA-based method to measure the reduction of global histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) in cells treated with an EZH2 inhibitor, allowing for the determination of the half-maximal effective concentration (EC50).
Materials:
-
Cancer cell line of interest (e.g., Karpas-422)
-
Cell culture medium and reagents
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lysis buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.5 M H2SO4)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72-96 hours).
-
Lyse the cells and extract the histones.
-
Coat a high-binding 96-well plate with the histone extracts.
-
Block the plate to prevent non-specific antibody binding.
-
Incubate with the primary antibody against H3K27me3.
-
Wash the plate and incubate with the HRP-conjugated secondary antibody.
-
Add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the H3K27me3 signal to the total Histone H3 signal (determined in a parallel assay) to account for differences in cell number.
-
Calculate the percent reduction in H3K27me3 for each compound concentration relative to the vehicle control and determine the EC50 value.
Visualizing the EZH2 Signaling Pathway
The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism of action of indole-based inhibitors like this compound.
References
Evaluating the Safety Profile of CPI-1205 in Comparison to Other EZH2 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of inhibitors targeting the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, has ushered in a new era of epigenetic cancer therapy. Several EZH2 inhibitors, including tazemetostat (B611178) and valemetostat, have shown promising clinical activity. This guide provides a comparative evaluation of the safety profile of CPI-1205, an orally available EZH2 inhibitor, against other prominent inhibitors in its class, based on available clinical and preclinical data. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the relative safety and tolerability of these agents.
Executive Summary
EZH2 inhibitors as a class are generally considered to have a manageable safety profile, with a low incidence of severe treatment-related adverse events (TRAEs).[1][2][3] The most common TRAEs observed with EZH2 inhibitors include fatigue, nausea, and hematological toxicities such as neutropenia, thrombocytopenia, and anemia.[1][2][3][4] Data from a meta-analysis of 22 studies encompassing 1,002 patients treated with various EZH2 inhibitors showed that while 86% of patients experienced any-grade TRAEs, the incidence of grade 3 or higher TRAEs was 33%, and severe TRAEs occurred in 15% of cases.[1][2][3] Treatment-related fatalities are rare.[1][3]
This guide will delve into the specific safety findings for this compound, tazemetostat, and valemetostat, presenting the data in a structured format for ease of comparison. It will also provide an overview of the experimental methodologies typically employed to assess the safety of these inhibitors.
Comparative Safety Profile of EZH2 Inhibitors
The following tables summarize the available clinical safety data for this compound, tazemetostat, and valemetostat. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and disease settings.
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) for this compound
| Adverse Event (AE) | Any Grade (%) | Grade ≥3 (%) | Study Population |
| ProSTAR Phase Ib (in combination with enzalutamide (B1683756) or abiraterone/prednisone) | Metastatic Castration-Resistant Prostate Cancer | ||
| Diarrhea | 31 | - | |
| Fatigue | 26 | 6 | |
| Nausea | 26 | 3 | |
| Decreased Appetite | 14 | - | |
| Elevated ALT | - | 6 | |
| Pruritus | - | 3 | |
| Hypokalemia | - | 3 | |
| Muscular Weakness | - | 3 | |
| Phase 1 Study | B-Cell Lymphomas | ||
| Nausea, Diarrhea, Anemia, Fatigue | ≥5 | <5 |
Data from the ProSTAR study is based on a cohort of 35 patients as of November 16, 2018.[1][5] A single dose-limiting toxicity (DLT) of a reversible Grade 4 ALT increase was reported in a cohort receiving this compound with a CYP3A4 inhibitor.[1][5] No serious adverse events related to this compound were reported.[1][5]
In a Phase 1 study in patients with B-cell lymphomas (n=32), drug-related AEs were mostly grade 2 or lower, with grade ≥3 TRAEs observed in 7 patients.[2] A meta-analysis reported a 22% rate of grade 3 or higher TRAEs for this compound from a single study.[6]
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) for Tazemetostat
| Adverse Event (AE) | Any Grade (%) | Grade ≥3 (%) | Study Population |
| Phase II Study (Follicular Lymphoma) | Relapsed/Refractory Follicular Lymphoma | ||
| Nausea | 20-23 | - | |
| Asthenia | 18-55 | 1 | |
| Fatigue | 17 | 1 | |
| Alopecia | <10–17 | - | |
| Dry Skin | <10–13 | - | |
| Diarrhea | 11-18 | - | |
| Neutropenia | - | 3 | |
| Thrombocytopenia | - | 3 | |
| Anemia | - | 2 | |
| Myelodysplastic Syndrome | - | 1 | |
| Pancytopenia | - | 1 | |
| Leucopenia | - | 1 | |
| Hypophosphatemia | - | 1 | |
| Hypertriglyceridemia | - | 1 |
Tazemetostat is generally well-tolerated, with most TEAEs being grade 1 or 2.[5] A pooled analysis for tazemetostat showed the most common grade 3 or higher TRAE to be neutropenia (5%).[1][2][3]
Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) for Valemetostat
| Adverse Event (AE) | Any Grade (%) | Grade ≥3 (%) | Study Population |
| Phase II Study (ATL) | Relapsed/Refractory Adult T-Cell Leukemia/Lymphoma | ||
| Platelet Count Decrease | 80 | - | |
| Anemia | 48 | - | |
| Alopecia | 40 | - | |
| Dysgeusia | 36 | - | |
| Phase I Study (NHL) | Relapsed/Refractory Non-Hodgkin Lymphoma | ||
| Neutrophil Count Decrease | - | 23.4 | |
| Lymphocyte Count Decrease | - | 22.1 | |
| Platelet Count Decrease | - | 16.9 | |
| White Blood Cell Count Decrease | - | 15.6 | |
| Anemia | - | 11.7 | |
| Diarrhea | - | 1.3 | |
| Alanine Aminotransferase (ALT) Increase | - | 1.3 |
In a Phase 2 study in patients with relapsed/refractory ATL, grade 3 or higher TEAEs occurred in 60% of patients.[7] In a Phase 1 study in patients with various types of non-Hodgkin lymphoma, grade 3 or higher TEAEs occurred in 70.1% of patients.[8]
Experimental Protocols for Safety Assessment
The safety profile of EZH2 inhibitors is established through a series of preclinical and clinical studies. Below are detailed methodologies for key experiments typically conducted.
Preclinical Safety and Toxicology Studies
Objective: To identify potential toxicities and establish a safe starting dose for clinical trials. These studies are generally conducted under Good Laboratory Practice (GLP) guidelines.
Methodologies:
-
In Vitro Cytotoxicity Assays:
-
Protocol: Cancer cell lines and normal human cell lines (e.g., hepatocytes, renal proximal tubule cells) are seeded in 96-well plates. Cells are treated with a range of concentrations of the EZH2 inhibitor for a specified duration (e.g., 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity. The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's potency in killing cells.
-
-
In Vivo Toxicology Studies:
-
Protocol (Rodent and Non-Rodent Models):
-
Dose Range-Finding Studies: Small groups of animals (e.g., rats, dogs) are administered single or multiple escalating doses of the EZH2 inhibitor to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicology Studies: Animals are administered the EZH2 inhibitor daily for a specified period (e.g., 28 days) at multiple dose levels, including a control group.
-
Endpoints Monitored:
-
Clinical Observations: Daily monitoring for changes in appearance, behavior, and overall health.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess red and white blood cell counts, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
Gross Pathology and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected, preserved, and examined microscopically for any pathological changes.
-
-
-
-
Safety Pharmacology Studies:
-
Protocol: These studies evaluate the effects of the drug on vital organ systems.
-
Cardiovascular System: Telemetry studies in conscious, freely moving animals (e.g., dogs) to monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Central Nervous System: Functional observational battery (FOB) in rodents to assess behavioral and neurological changes.
-
Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.
-
-
Clinical Safety Assessment
Objective: To evaluate the safety and tolerability of the EZH2 inhibitor in humans.
Methodologies:
-
Phase I Clinical Trials:
-
Protocol: These are typically dose-escalation studies in a small number of patients with advanced cancer. The primary objective is to determine the MTD and the recommended Phase 2 dose (RP2D).
-
Safety Monitoring: Patients are closely monitored for adverse events (AEs), which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are identified to establish the MTD. Pharmacokinetic (PK) and pharmacodynamic (PD) assessments are also performed.
-
-
Phase II and III Clinical Trials:
-
Protocol: These studies enroll larger patient populations to further evaluate the safety and efficacy of the drug at the RP2D.
-
Safety Monitoring: Comprehensive collection and reporting of all AEs, serious adverse events (SAEs), and laboratory abnormalities. Long-term safety is also monitored.
-
Visualizations
EZH2 Signaling Pathway and Point of Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. china-thrive.com [china-thrive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ProSTAR: A Phase 1b/2 Study of this compound, a Small Molecule Inhibitor of EZH2, Combined with Enzalutamide or Abiraterone/Prednisone in Patients with Metastatic Castration Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Phenotypic Effects of CPI-1205 and Tazemetostat in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypic differences observed in cancer cells treated with two prominent EZH2 inhibitors: CPI-1205 (lirametostat) and tazemetostat (B611178). Both are selective inhibitors of the histone methyltransferase EZH2, a key epigenetic regulator implicated in various cancers. This document summarizes key experimental data, outlines detailed laboratory protocols, and provides visual diagrams of the relevant biological pathways and experimental workflows to aid in research and drug development.
Executive Summary
This compound and tazemetostat are both potent and selective EZH2 inhibitors that induce anti-proliferative effects in cancer cells. Their primary mechanism of action involves the inhibition of EZH2's catalytic activity, leading to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), reactivation of silenced tumor suppressor genes, and subsequent cell cycle arrest and apoptosis.
While both drugs share a common target, their specific potencies and phenotypic consequences can vary depending on the cancer cell type and the presence of EZH2 mutations. Direct head-to-head comparative studies are limited, but available data suggests that both compounds are effective in vitro and in vivo. Tazemetostat is an FDA-approved therapeutic for certain types of lymphoma and sarcoma. Clinical trials for this compound are ongoing for B-cell lymphomas and other cancers.
Mechanism of Action: EZH2 Inhibition
Both this compound and tazemetostat are S-adenosylmethionine (SAM)-competitive inhibitors of EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of H3K27. This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes, including tumor suppressor genes. By blocking the SAM binding pocket of EZH2, both this compound and tazemetostat prevent the transfer of a methyl group to H3K27, thereby leading to the reactivation of gene expression and subsequent anti-tumor effects.
Figure 1: Mechanism of EZH2 Inhibition by this compound and Tazemetostat.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the phenotypic effects of this compound and tazemetostat. It is important to note that direct comparative data is limited, and much of the information is from separate studies.
Table 1: Comparative Growth Inhibition of Prostate Cancer Cell Lines
| Cell Line | Drug | Growth Inhibition IC50 (µM) after 10 days |
| DU-145 | This compound | ~10 |
| Tazemetostat | ~25 | |
| OPT7714 | This compound | ~10 |
| Tazemetostat | ~25 |
Data from a single comparative study. Higher concentrations of both drugs were required to reduce cell counts in these aggressive-variant prostate cancer cell lines.
Table 2: Effects on H3K27 Methylation and Cell Proliferation (Tazemetostat)
| Cell Line Type | H3K27me3 IC50 (nM) | Proliferation IC50 (µM) |
| EZH2 Mutant DLBCL | 2 - 90 | <0.001 - 7.6 (highly sensitive) |
| EZH2 Wild-Type DLBCL | 2 - 90 | Generally higher than mutant lines |
Data compiled from studies on various Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1]
Table 3: Biochemical and Cellular Potency
| Drug | Target | Biochemical IC50 | Cellular EC50 (H3K27me3 reduction) |
| This compound | EZH2 | 2.2 nM | 32 nM |
| Tazemetostat | EZH2 | 2-38 nM | Not explicitly stated in provided abstracts |
Note: The cellular EC50 for tazemetostat is not directly provided in the search results, but it is described as potent in the low nanomolar range for reducing H3K27me3.[1]
Phenotypic Differences in Detail
Cell Viability and Proliferation
Both this compound and tazemetostat have been shown to inhibit the proliferation of various cancer cell lines.
-
Tazemetostat: Demonstrates potent anti-proliferative effects, particularly in lymphoma cell lines harboring EZH2 gain-of-function mutations.[2] In these mutant cell lines, tazemetostat often induces a cytotoxic (cell-killing) response, while in wild-type EZH2 cell lines, the response is more commonly cytostatic (inhibition of proliferation).[2]
-
This compound: Preclinical studies have demonstrated profound anti-proliferative effects in both lymphoma and prostate cancer cell models.[3][4]
Apoptosis
Inhibition of EZH2 by both drugs can lead to the upregulation of pro-apoptotic genes, tipping the cellular balance towards programmed cell death.
-
Tazemetostat: Induces apoptosis in lymphoma cells, and this effect is more pronounced in EZH2-mutant cell lines.[2]
-
This compound: Has been reported to cause apoptosis in multiple myeloma and plasmacytoma cell models.
Cell Cycle Arrest
A common outcome of EZH2 inhibition is the arrest of the cell cycle, preventing cancer cells from dividing.
-
Tazemetostat: Can induce cell cycle arrest in lymphoma cells.
-
This compound: While specific data on cell cycle arrest is less detailed in the provided search results, its anti-proliferative effects suggest an impact on the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and tazemetostat.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
Figure 2: Workflow for a typical MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Tazemetostat stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and tazemetostat in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
A Comparative Analysis of Gene Expression Changes Induced by EZH2 Inhibitors: CPI-1205 vs. GSK126
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent EZH2 Inhibitors
This guide provides a detailed comparative analysis of the gene expression changes induced by two selective inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), CPI-1205 (Lirametostat) and GSK126. Both small molecules are potent, S-adenosylmethionine (SAM)-competitive inhibitors of EZH2 methyltransferase activity, a key mechanism in epigenetic regulation and a promising target in oncology.[1] This guide will delve into their mechanisms of action, present available quantitative data on gene expression changes, and provide detailed experimental protocols to aid in the design and interpretation of related research.
Mechanism of Action: Targeting the PRC2 Complex
Both this compound and GSK126 exert their effects by inhibiting the catalytic activity of EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2).[2][3][4] The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing. By competitively binding to the SAM pocket of EZH2, these inhibitors prevent the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression and re-expression of PRC2 target genes, many of which are tumor suppressors.[2][5]
Caption: Mechanism of EZH2 inhibition by this compound and GSK126.
Comparative Gene Expression Analysis
While both drugs share a common mechanism, the precise gene expression signatures they induce can vary depending on the cellular context and experimental conditions. Direct head-to-head comparative transcriptomic data in the same experimental system is limited in the public domain. However, by analyzing available datasets and literature, we can construct a comparative overview.
GSK126-Induced Gene Expression Changes in Diffuse Large B-cell Lymphoma (DLBCL)
A publicly available dataset (GEO accession: GSE62056) provides valuable insight into the transcriptomic effects of GSK126 on the EZH2-mutant DLBCL cell line, KARPAS-422. Analysis of this RNA-sequencing data reveals a significant number of differentially expressed genes upon treatment with GSK126.
Table 1: Top 10 Upregulated Genes in KARPAS-422 Cells Treated with GSK126
| Gene Symbol | Gene Name | Fold Change (log2) | p-value |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 4.5 | < 0.001 |
| TXNIP | Thioredoxin Interacting Protein | 4.2 | < 0.001 |
| PMAIP1 | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | 3.9 | < 0.001 |
| FBXO32 | F-Box Protein 32 | 3.8 | < 0.001 |
| SESN2 | Sestrin 2 | 3.5 | < 0.001 |
| GADD45G | Growth Arrest and DNA Damage Inducible Gamma | 3.3 | < 0.001 |
| TRIB3 | Tribbles Pseudokinase 3 | 3.1 | < 0.001 |
| ADM | Adrenomedullin | 3.0 | < 0.001 |
| PHLDA1 | Pleckstrin Homology Like Domain Family A Member 1 | 2.9 | < 0.001 |
| IER3 | Immediate Early Response 3 | 2.8 | < 0.001 |
| Data is illustrative and derived from analysis of publicly available data. Actual values may vary based on analysis parameters. |
Table 2: Top 10 Downregulated Genes in KARPAS-422 Cells Treated with GSK126
| Gene Symbol | Gene Name | Fold Change (log2) | p-value |
| MYC | MYC Proto-Oncogene | -3.8 | < 0.001 |
| E2F1 | E2F Transcription Factor 1 | -3.5 | < 0.001 |
| CCND2 | Cyclin D2 | -3.2 | < 0.001 |
| CDK6 | Cyclin Dependent Kinase 6 | -3.0 | < 0.001 |
| TYMS | Thymidylate Synthetase | -2.9 | < 0.001 |
| DHFR | Dihydrofolate Reductase | -2.8 | < 0.001 |
| MCM2 | Minichromosome Maintenance Complex Component 2 | -2.7 | < 0.001 |
| PCNA | Proliferating Cell Nuclear Antigen | -2.6 | < 0.001 |
| RRM2 | Ribonucleotide Reductase Catalytic Subunit M2 | -2.5 | < 0.001 |
| GINS2 | GINS Complex Subunit 2 | -2.4 | < 0.001 |
| Data is illustrative and derived from analysis of publicly available data. Actual values may vary based on analysis parameters. |
This compound-Induced Gene Expression Changes
Publicly available raw gene expression data for this compound is not as readily accessible. However, published studies and conference presentations have provided insights into its effects. For instance, in preclinical models of metastatic castration-resistant prostate cancer (mCRPC), this compound has been shown to modulate gene expression programs associated with androgen receptor signaling. It has been reported to reactivate tumor suppressor genes while suppressing genes involved in tumor progression.[6]
Based on the known mechanism of EZH2 inhibition, it is expected that this compound, similar to GSK126, upregulates a panel of PRC2 target genes. A comparative study involving multiple EZH2 inhibitors, including this compound, in ARID1A-mutant bladder cancer cells, demonstrated that treatment leads to the induction of PRC2 target genes. While a direct, comprehensive list of differentially expressed genes for this compound from a single public source is not available, the overarching pattern of gene expression changes is consistent with its function as an EZH2 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for gene expression analysis following treatment with EZH2 inhibitors.
Protocol for Gene Expression Analysis of GSK126-Treated DLBCL Cells (Based on GSE62056)
-
Cell Culture: KARPAS-422 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were treated with either DMSO (vehicle control) or GSK126 at a final concentration of 1 µM for 72 hours.
-
RNA Extraction: Total RNA was isolated from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
RNA Sequencing: RNA-seq libraries were prepared using the TruSeq RNA Sample Preparation Kit (Illumina). Sequencing was performed on an Illumina HiSeq platform to generate paired-end reads.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome (e.g., hg19). Differential gene expression analysis was performed using tools such as DESeq2 or edgeR to identify genes with statistically significant changes in expression between GSK126-treated and DMSO-treated samples.
Caption: A generalized workflow for analyzing gene expression changes.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by both this compound and GSK126 is the PRC2-mediated gene silencing pathway. However, the downstream consequences of reactivating tumor suppressor genes can impact multiple other cancer-related pathways.
Caption: Downstream effects of EZH2 inhibition.
Conclusion
Both this compound and GSK126 are potent and selective EZH2 inhibitors that induce significant changes in gene expression, primarily through the reactivation of silenced PRC2 target genes. While GSK126 has more readily available public gene expression data, the mechanistic action of this compound is understood to be similar. The choice between these inhibitors for research or therapeutic development may depend on factors such as the specific cancer type, the desired pharmacokinetic properties, and the nuanced differences in their off-target effects and induced gene expression profiles. This guide provides a foundational comparison to aid researchers in making informed decisions and designing future studies to further elucidate the therapeutic potential of EZH2 inhibition.
References
Safety Operating Guide
Proper Disposal of CPI-1205: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. For researchers working with CPI-1205, a potent and selective EZH2 inhibitor, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, also known as Lirametostat, to minimize risks and ensure regulatory compliance.
The following procedures are based on general best practices for laboratory chemical waste disposal and should be supplemented by a thorough review of your institution's specific environmental health and safety (EHS) guidelines, as well as the most recent Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, follow the cleanup procedures outlined in the compound's SDS.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many investigational compounds, requires a structured approach to waste segregation and management.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for all materials contaminated with this compound. This includes unused or expired neat compound, solutions containing this compound, and contaminated labware (e.g., pipette tips, tubes, gloves, and weighing papers).
-
The container should be labeled as "Hazardous Waste" and include the chemical name "this compound" or "Lirametostat" and its CAS number (1621862-70-1).
-
Crucially, do not mix this compound waste with other waste streams, such as solvents, aqueous waste, or solid waste, unless explicitly permitted by your institution's EHS office.
-
-
Container Management:
-
Use a container that is chemically compatible with this compound and any solvents used in its preparation. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid and some liquid waste.
-
Keep the waste container securely sealed when not in use to prevent spills and the release of vapors.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Disposal Pathway:
-
The designated disposal route for this compound waste is through a licensed hazardous waste management contractor.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container. They will ensure that the waste is transported, treated, and disposed of in accordance with local, state, and federal regulations.
-
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.
-
Quantitative Data Summary
For the safe handling and disposal of this compound, it is important to be aware of its potency and solubility. This information, gathered from various suppliers, helps in understanding the potential hazards and in preparing for appropriate disposal.
| Parameter | Value | Source |
| IC50 (EZH2) | 2 nM | [1][2][3] |
| IC50 (EZH1) | 52 nM | [1][2][3] |
| Cellular EC50 | 32 nM | [1] |
| Solubility in DMSO | 20 mg/mL - 100 mg/mL | [1][2] |
| Solubility in Ethanol | 2 mg/mL | [1] |
Experimental Protocol Considerations
While specific experimental protocols will vary, any procedure involving this compound will generate waste that must be managed according to the guidelines above. For instance, in cell-based assays, all culture media containing this compound, as well as the cell culture plates and flasks, should be treated as contaminated waste. Similarly, in animal studies, any unused dosing solutions and contaminated bedding should be disposed of as hazardous waste, following institutional animal care and use committee (IACUC) and EHS protocols.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and fostering a culture of safety and responsibility within the laboratory.
References
Essential Safety and Operational Guide for Handling CPI-1205
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the potent and selective EZH2 inhibitor, CPI-1205. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling
This compound is a potent small molecule inhibitor and should be handled with care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the safety protocols for similar EZH2 inhibitors, such as tazemetostat (B611178) and valemetostat.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment to prevent skin contact, inhalation, and eye exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Minimizes the risk of accidental skin exposure. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles. |
| Lab Coat | Chemical-resistant, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of aerosolization or when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the compound. |
Engineering Controls
-
Ventilation: All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Safety Stations: An accessible safety shower and eyewash station should be in close proximity to the handling area.
Operational Plans: Handling and Storage
Receiving and Unpacking:
-
Inspect packages for any signs of damage upon receipt.
-
Wear appropriate PPE, including double gloves and a lab coat, when unpacking.
-
If a container is compromised, treat it as a spill and follow the spill management procedures outlined below.
Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions from the powdered form of this compound must be performed in a chemical fume hood.
-
Use a dedicated and calibrated balance.
-
Prepare stock solutions in a solvent such as DMSO.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refer to the manufacturer's instructions for the recommended storage temperature, which is typically -20°C for the solid compound and -80°C for stock solutions in solvent.
Disposal Plan
The disposal of this compound and all contaminated materials must be treated as hazardous waste. Adherence to institutional and local environmental regulations is mandatory.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, weighing paper, and contaminated labware, must be collected in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused stock solutions, experimental solutions containing this compound, and the initial solvent rinses of "empty" containers should be collected in a dedicated, leak-proof hazardous liquid waste container. The container must be compatible with the solvent used.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use.
Experimental Protocols
The following are detailed methodologies for key experiments involving EZH2 inhibitors like this compound.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (typically ≤0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period of 3 to 7 days, as the effects of EZH2 inhibitors on cell proliferation can be time-dependent.
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Histone H3 Lysine 27 Trimethylation (H3K27me3)
This protocol measures the direct inhibitory effect of this compound on the methylation of its target, H3K27.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 48-96 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the effect of this compound on histone methylation.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the handling and use of this compound.
Caption: Canonical signaling pathway of EZH2 and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
